2-Morpholino-2-phenylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75643. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-yl-2-phenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14/h1-5,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZPYQLYZXTCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036004 | |
| Record name | Morpholino(phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15190-10-0 | |
| Record name | α-Phenyl-4-morpholineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15190-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholino(phenyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015190100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15190-10-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholino(phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morpholino(phenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Morpholino-2-phenylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Morpholino-2-phenylacetonitrile, a valuable building block in organic synthesis and medicinal chemistry. This document details the prevalent synthetic methodology, presents key quantitative data in a structured format, and offers a detailed experimental protocol.
Introduction
This compound is an α-aminonitrile characterized by the presence of a phenyl group and a morpholine ring attached to the same carbon atom bearing a nitrile functional group. Its structural features make it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. The primary route for the synthesis of this and related α-aminonitriles is the Strecker synthesis, a classic and efficient one-pot, three-component reaction.
Core Synthesis Pathway: The Strecker Reaction
The synthesis of this compound is achieved via a Strecker reaction involving benzaldehyde, morpholine, and a cyanide source. The reaction proceeds through the initial formation of an iminium ion from the condensation of benzaldehyde and morpholine. Subsequent nucleophilic attack of the cyanide ion on the iminium ion yields the final α-aminonitrile product.
The overall reaction can be summarized as follows:
Benzaldehyde + Morpholine + Cyanide Source → this compound
This one-pot synthesis is an efficient method for the formation of the target compound.
Signaling Pathway Diagram
Caption: Strecker synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and the final product.
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role |
| Benzaldehyde | C₇H₆O | 106.12 | 100-52-7 | Reactant |
| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | Reactant |
| Potassium Cyanide | KCN | 65.12 | 151-50-8 | Reactant |
| This compound | C₁₂H₁₄N₂O | 202.26 | 15190-10-0 | Product |
Table 2: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Reaction Type | Strecker Synthesis | General literature on α-aminonitrile synthesis. |
| Solvents | Water, Ethanol | Adapted from analogous Strecker synthesis procedures. |
| Temperature | Room Temperature | Typically, Strecker reactions are conducted at or below room temperature. |
| Reaction Time | Several hours | Varies based on specific conditions, often monitored by TLC. |
| Reported Yield | 41% | Supporting information for a one-pot Strecker reaction using these reactants. |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound, adapted from established procedures for analogous Strecker syntheses.
Safety Precautions: This procedure involves the use of potassium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.
Materials and Reagents
-
Benzaldehyde
-
Morpholine
-
Potassium Cyanide (KCN)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Hydrochloric Acid (for workup, if necessary)
-
Sodium Bicarbonate (for workup)
Reaction Setup
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium cyanide (1.0 equivalent) in a minimal amount of water. To this solution, add morpholine (1.0 equivalent).
-
Addition of Reactants: Prepare a solution of benzaldehyde (1.0 equivalent) and glacial acetic acid (1.0 equivalent) in ethanol. Add this solution dropwise to the stirred aqueous solution of potassium cyanide and morpholine at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (phenyl group) in the range of δ 7.2-7.5 ppm.- A singlet for the methine proton (-CH(CN)-) adjacent to the phenyl and morpholine groups.- Signals for the morpholine protons, typically two multiplets corresponding to the -CH₂-N- and -CH₂-O- groups. |
| ¹³C NMR | - Aromatic carbons in the range of δ 125-140 ppm.- A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.- A signal for the methine carbon (-CH(CN)-).- Signals for the morpholine carbons. |
| IR (Infrared) | - A sharp, medium-intensity absorption band for the nitrile group (-C≡N) stretch around 2240 cm⁻¹.- Aromatic C-H stretching vibrations above 3000 cm⁻¹.- C-H stretching vibrations of the morpholine ring below 3000 cm⁻¹.- C-O-C stretching of the morpholine ring. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the product (202.26 g/mol ). |
| Melting Point | A sharp melting point should be observed for the pure crystalline solid. |
Conclusion
The Strecker synthesis provides an effective and direct route to this compound from readily available starting materials. This technical guide outlines the fundamental principles, quantitative data, and a detailed experimental protocol to aid researchers in the successful synthesis and characterization of this valuable chemical intermediate. Adherence to strict safety protocols, particularly when handling cyanide, is paramount.
An In-depth Technical Guide to the Chemical Properties of 2-Morpholino-2-phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Morpholino-2-phenylacetonitrile, also known as α-morpholinophenylacetonitrile, is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, which incorporates a phenyl ring, a nitrile group, and a morpholine moiety, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, tailored for professionals in research and drug development. While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known analgesic and anti-inflammatory activities.[1]
Chemical and Physical Properties
This compound is a white solid with the chemical formula C₁₂H₁₄N₂O.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-morpholin-4-yl-2-phenylacetonitrile | PubChem |
| CAS Number | 15190-10-0 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O | [1] |
| Molecular Weight | 202.26 g/mol | [1] |
| Appearance | White solid | [1] |
| Storage | Store at 0-8°C | [1] |
Synthesis and Purification
A general one-pot Strecker reaction is a common method for the synthesis of α-aminonitriles like this compound. This reaction involves the condensation of an aldehyde (benzaldehyde), an amine (morpholine), and a cyanide source.
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-2-phenylacetonitrile
This protocol is adapted from a general procedure for the synthesis of α-aminonitriles.
Materials:
-
Morpholine
-
Benzaldehyde
-
A non-toxic cyanide source (e.g., ferricyanide)
-
Solvent (e.g., a mixture of water and a suitable organic solvent)
-
Acid (for pH adjustment)
-
Silica gel for column chromatography
-
Eluent (e.g., cyclohexane:ethyl acetate mixture)
Procedure:
-
Dissolve the cyanide source in water and adjust the pH with an acid.
-
Add morpholine and benzaldehyde to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., cyclohexane:ethyl acetate = 4:1) to yield 2-(Morpholin-4-yl)-2-phenylacetonitrile.[2]
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Analytical Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A significant proton NMR signal for this compound is a singlet observed at δ 4.86 ppm in CDCl₃, which corresponds to the methine proton (CH-CN).[2]
Infrared (IR) Spectroscopy
-
C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
-
C-O-C stretch (morpholine): A strong band in the region of 1070-1150 cm⁻¹.
-
C-N stretch (morpholine): Bands in the fingerprint region.
Mass Spectrometry (MS)
The predicted monoisotopic mass of this compound is 202.1106 Da. In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 202. The protonated molecule [M+H]⁺ would be observed at m/z 203.[3]
Biological Activity and Potential Applications
Compounds containing the morpholine moiety are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4] While specific studies on the biological mechanism of action of this compound are limited, its structural similarity to other pharmacologically active compounds suggests its potential as a precursor for the development of novel therapeutics, particularly in the areas of analgesia and anti-inflammatory agents.[1]
The general workflow for screening the biological activity of a compound like this compound is depicted in the following diagram.
Safety and Handling
This compound is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[1] In case of contact with skin or eyes, rinse immediately with plenty of water.[1] If inhaled, move to fresh air.[1] If swallowed, rinse mouth with water and seek medical attention.[1]
Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery and development. This guide has summarized its key chemical properties, a general synthetic protocol, and methods for its analytical characterization. While detailed biological studies on this specific compound are not widely published, the known activities of related morpholine-containing structures provide a strong rationale for its further investigation as a scaffold for novel therapeutic agents. Researchers are encouraged to consult the relevant safety data sheets and established laboratory safety protocols when working with this compound.
References
The Formation of 2-Morpholino-2-phenylacetonitrile: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the formation mechanism of 2-morpholino-2-phenylacetonitrile, a significant α-aminonitrile derivative. This document details the underlying chemical principles, offers a representative experimental protocol, presents relevant quantitative data, and visualizes the reaction pathway and experimental workflow for enhanced clarity. The formation of this compound is a classic example of the Strecker synthesis, a powerful three-component reaction for the preparation of α-aminonitriles.
Core Reaction Mechanism: The Strecker Synthesis
The synthesis of this compound proceeds via the Strecker reaction, a one-pot condensation of an aldehyde (benzaldehyde), an amine (morpholine), and a cyanide source.[1][2][3] The mechanism can be delineated into two primary stages: the formation of an iminium ion, followed by the nucleophilic addition of a cyanide ion.[2][3]
Initially, the lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of benzaldehyde. This is often followed by protonation of the oxygen atom. Subsequent proton transfers and the elimination of a water molecule lead to the formation of a reactive iminium ion intermediate.[2]
In the final step, a cyanide ion (CN⁻), typically from a source like potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl cyanide (TMSCN), acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[1][4] This attack results in the formation of the stable α-aminonitrile, this compound.
Reaction Pathway Diagram
Caption: Strecker reaction pathway for this compound.
Quantitative Data
The efficiency of the Strecker reaction is highly dependent on the choice of reactants, catalyst, and reaction conditions. The following table summarizes yields for the synthesis of various α-aminonitriles under different catalytic systems, illustrating the scope and effectiveness of this transformation.
| Entry | Carbonyl Compound | Amine | Cyanide Source | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | TMSCN | B-MCM-41 | CH₂Cl₂ | 0.5 | 95 | [4] |
| 2 | 4-Chlorobenzaldehyde | Aniline | TMSCN | B-MCM-41 | CH₂Cl₂ | 0.5 | 97 | [4] |
| 3 | Benzaldehyde | Morpholine | TMSCN | LiClO₄/Et₂O | Et₂O | 0.08 | - | [1] |
| 4 | Benzaldehyde | Aniline | KCN | None | H₂O/MeOH | 0.5 | 66 | [5] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of α-aminonitriles via a Strecker-type reaction, adapted from established methodologies.[1][4]
Synthesis of this compound
Materials:
-
Benzaldehyde (1 mmol, 1.0 eq)
-
Morpholine (1 mmol, 1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 eq)
-
Dichloromethane (CH₂Cl₂) (2 mL)
-
Catalyst (e.g., Mesoporous Borosilicate B-MCM-41, 50 mg)
-
Ethyl acetate
-
Ethanol
Procedure:
-
To a clean, dry round-bottom flask, add the catalyst (50 mg).
-
Add dichloromethane (2 mL) to the flask.
-
To this suspension, add benzaldehyde (1 mmol) and morpholine (1 mmol).
-
Stir the mixture at room temperature.
-
Slowly add trimethylsilyl cyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the catalyst.
-
Wash the filtered catalyst with ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for α-aminonitrile synthesis.
Conclusion
The formation of this compound via the Strecker synthesis is a robust and efficient method for producing this valuable α-aminonitrile. The reaction proceeds through a well-understood mechanism involving the formation of an iminium ion intermediate and subsequent nucleophilic cyanide addition. The versatility of the Strecker reaction, allowing for a wide range of aldehydes, amines, and cyanide sources, makes it a cornerstone in synthetic organic chemistry and a critical tool in the development of novel pharmaceuticals and other biologically active molecules.
References
Spectroscopic Profile of 2-Morpholino-2-phenylacetonitrile: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for 2-Morpholino-2-phenylacetonitrile (CAS No: 15190-10-0), a versatile intermediate in the pharmaceutical and chemical industries.[1] With the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.26 g/mol , this compound is a key building block in the synthesis of various bioactive molecules, including analgesics and anti-inflammatory agents.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the structural characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive searches have been conducted, a complete, publicly available experimental dataset for this specific molecule is not available. Therefore, the data presented is a combination of data for closely related compounds and predicted values, which are clearly indicated.
Table 1: ¹H NMR Spectroscopic Data
Note: The following are characteristic chemical shifts for the core structural motifs of this compound, based on related structures, as a specific experimental spectrum was not available in the cited literature.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.60 - 7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.80 | Singlet | 1H | Methine proton (-CH(CN)-) |
| ~3.80 - 3.60 | Multiplet | 4H | Morpholine protons (-O-CH₂-) |
| ~2.70 - 2.50 | Multiplet | 4H | Morpholine protons (-N-CH₂-) |
Table 2: ¹³C NMR Spectroscopic Data
Note: The assignments below are based on typical chemical shift ranges for the functional groups present in this compound.[3][4] A specific experimental spectrum was not available in the cited literature.
| Chemical Shift (δ) ppm | Assignment |
| ~135 | Quaternary aromatic carbon (C₆H₅) |
| ~129 - 127 | Aromatic carbons (C₆H₅) |
| ~118 | Nitrile carbon (-C≡N) |
| ~67 | Morpholine carbons (-O-CH₂-) |
| ~60 | Methine carbon (-CH(CN)-) |
| ~48 | Morpholine carbons (-N-CH₂-) |
Table 3: IR Spectroscopic Data
Note: The following are characteristic absorption bands for the functional groups in this compound, based on data from analogous compounds.[5]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3060 - 3030 | C-H stretch (aromatic) |
| ~2950 - 2850 | C-H stretch (aliphatic) |
| ~2250 | C≡N stretch (nitrile) |
| ~1600, ~1490, ~1450 | C=C stretch (aromatic ring) |
| ~1115 | C-O-C stretch (ether in morpholine) |
Table 4: Mass Spectrometry Data
Note: The following data is based on predicted values for various adducts of this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 203.1179 |
| [M+Na]⁺ | 225.0998 |
| [M-H]⁻ | 201.1033 |
| [M]⁺ | 202.1101 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory procedures.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 300, 400, or 600 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5] Data processing involves Fourier transformation of the free induction decay (FID) signal.
Infrared (IR) Spectroscopy
FT-IR spectra are recorded on a spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) unit. A small amount of the solid or liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The data is presented in terms of frequency of absorption (cm⁻¹).[5]
Mass Spectrometry (MS)
Mass spectra are obtained using an ion trap mass spectrometer with an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). The instrument is operated in either positive or negative ion mode to detect the desired adducts.[5]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
An In-depth Technical Guide to the Synthesis of α-(4-Morpholino)phenylacetonitrile (CAS 15190-10-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the primary synthesis pathway for α-(4-Morpholino)phenylacetonitrile (CAS 15190-10-0), a versatile intermediate in the pharmaceutical and chemical industries. The core of this guide focuses on the Strecker synthesis, a classic and efficient method for the preparation of α-aminonitriles. This document outlines the reaction mechanism, a detailed experimental protocol, and a summary of the key reaction parameters. The information is presented to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Introduction
α-(4-Morpholino)phenylacetonitrile, also known by its CAS number 15190-10-0, is a valuable building block in organic synthesis.[1] Its structure, featuring a morpholine moiety attached to a phenylacetonitrile backbone, makes it a key intermediate in the development of various bioactive molecules, including analgesics and anti-inflammatory agents.[1] The stability and reactivity of this compound make it a preferred choice for the construction of complex molecular architectures in medicinal chemistry.[1]
The most direct and widely recognized method for the synthesis of α-(4-Morpholino)phenylacetonitrile is the Strecker synthesis. This multicomponent reaction involves the condensation of an aldehyde, an amine, and a cyanide source to form an α-aminonitrile.[2][3][4][5]
The Strecker Synthesis Pathway
The Strecker synthesis is a robust and versatile method for the preparation of α-aminonitriles.[2][3][4][5] In the context of synthesizing α-(4-Morpholino)phenylacetonitrile, the reaction proceeds through the condensation of benzaldehyde and morpholine to form an iminium ion, which is subsequently attacked by a cyanide nucleophile.[2][3][4]
The overall reaction can be summarized as follows:
Benzaldehyde + Morpholine + Cyanide Source → α-(4-Morpholino)phenylacetonitrile
A variety of cyanide sources can be employed, with potassium cyanide (KCN) and trimethylsilyl cyanide (TMSCN) being common choices. The reaction is typically carried out in a suitable solvent and may be catalyzed by mild acids.
Reaction Mechanism
The mechanism of the Strecker synthesis for α-(4-Morpholino)phenylacetonitrile can be described in the following steps:
-
Formation of the Iminium Ion: Benzaldehyde reacts with morpholine in a condensation reaction to form an unstable carbinolamine intermediate. This intermediate readily loses a molecule of water to form a resonance-stabilized iminium ion.
-
Nucleophilic Attack by Cyanide: The cyanide ion (from a source like KCN) acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step results in the formation of the final product, α-(4-Morpholino)phenylacetonitrile.
Experimental Protocol
Materials:
-
Benzaldehyde
-
Morpholine
-
Potassium Cyanide (KCN)
-
Methanol (or another suitable solvent)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, a solution of morpholine (1.0 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Benzaldehyde (1.0 equivalent) is added to the solution, and the mixture is stirred at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
A solution of potassium cyanide (1.1 equivalents) in a minimal amount of water is carefully added dropwise to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
A catalytic amount of glacial acetic acid can be added to promote the reaction.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the methanol.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-(4-Morpholino)phenylacetonitrile.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data
Due to the lack of a specific published protocol, precise quantitative data such as yield and purity for the synthesis of α-(4-Morpholino)phenylacetonitrile via the Strecker reaction can vary. However, based on similar Strecker reactions, yields can be expected to be in the range of moderate to good.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O | [1] |
| Molecular Weight | 202.26 g/mol | [1] |
| CAS Number | 15190-10-0 | [1] |
Visualizations
Strecker Synthesis Pathway
Caption: Strecker synthesis of α-(4-Morpholino)phenylacetonitrile.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
The Strecker synthesis provides a reliable and efficient pathway for the preparation of α-(4-Morpholino)phenylacetonitrile. This technical guide has detailed the underlying mechanism and provided a comprehensive, albeit generalized, experimental protocol. For researchers and professionals in the field, this document serves as a foundational resource for the synthesis of this important chemical intermediate. Further optimization of the presented protocol may be necessary to achieve desired yields and purity for specific applications.
References
"physical and chemical characteristics of 2-Morpholino-2-phenylacetonitrile"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Morpholino-2-phenylacetonitrile (CAS No: 15190-10-0), a molecule of interest in medicinal chemistry and organic synthesis. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines available database information, predicted properties, and data from analogous compounds to offer a thorough profile. The guide covers structural information, physicochemical properties, proposed synthetic approaches, spectral data, and discusses potential reactivity, stability, and biological activities based on the characteristics of its constituent morpholine and phenylacetonitrile moieties. This document aims to be a valuable resource for researchers, highlighting both the known aspects of this compound and the existing knowledge gaps that present opportunities for future investigation.
Introduction
This compound is a heterocyclic compound incorporating a phenyl group, a nitrile group, and a morpholine ring. The morpholine scaffold is a well-established pharmacophore in drug discovery, known for improving the pharmacokinetic profiles of therapeutic agents.[1][2][3] Similarly, the α-aminonitrile structure is a key intermediate in the synthesis of α-amino acids and various nitrogen-containing heterocycles.[4][5] The combination of these structural features in this compound suggests its potential as a versatile building block in the development of novel bioactive molecules. This guide synthesizes the currently available information to provide a detailed technical understanding of this compound.
Chemical and Physical Properties
Precise experimental data for the physical properties of this compound are not widely reported. The following tables summarize key identification information and a combination of predicted and limited experimental data. For comparative purposes, experimental data for the parent compound, 2-phenylacetonitrile, is also provided.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-morpholin-4-yl-2-phenylacetonitrile |
| Synonyms | α-(4-Morpholino)phenylacetonitrile |
| CAS Number | 15190-10-0[2] |
| Molecular Formula | C₁₂H₁₄N₂O[2] |
| Molecular Weight | 202.26 g/mol [2] |
| Canonical SMILES | C1COCCN1C(C#N)C2=CC=CC=C2[6] |
| InChI Key | MWZPYQLYZXTCLZ-UHFFFAOYSA-N[6] |
Table 2: Physicochemical Properties
| Property | This compound (Predicted/Limited Data) | 2-Phenylacetonitrile (Experimental Data) |
| Melting Point | Data not available | -24 °C[7] |
| Boiling Point | Data not available | 233-234 °C[7] |
| Solubility | Data not available | Insoluble in water[7] |
| XLogP3 | 1.4[1] | 1.6[7] |
| Hydrogen Bond Donors | 0[1] | 0[7] |
| Hydrogen Bond Acceptors | 3[1] | 1[7] |
| Polar Surface Area | 36.3 Ų[3] | 23.8 Ų[7] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A general protocol for this type of reaction is as follows:
Materials:
-
Benzaldehyde
-
Morpholine
-
Trimethylsilyl cyanide (TMSCN) or another suitable cyanide source
-
A suitable solvent (e.g., Dichloromethane, Acetonitrile)
-
An appropriate catalyst (optional, e.g., a Lewis acid)
General Procedure:
-
To a solution of benzaldehyde in the chosen solvent, add morpholine.
-
Stir the mixture at room temperature to facilitate the formation of the corresponding iminium ion intermediate.
-
Add the cyanide source (e.g., TMSCN) to the reaction mixture.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine completion.
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove any unreacted starting materials and by-products.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Logical Flow of Synthesis:
References
- 1. (2r)-Morpholin-4-Yl(Phenyl)ethanenitrile | C12H14N2O | CID 6927741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(2-Methylmorpholin-4-yl)-2-phenylacetonitrile | C13H16N2O | CID 52983793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. PubChemLite - Morpholino(phenyl)acetonitrile (C12H14N2O) [pubchemlite.lcsb.uni.lu]
- 7. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Strategic Role of 2-Morpholino-2-phenylacetonitrile in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of 2-Morpholino-2-phenylacetonitrile, a versatile heterocyclic compound, and explores its significant potential in the field of medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a comprehensive overview of its synthesis, and its emerging role as a key synthetic intermediate for a variety of biologically active molecules.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for conferring favorable physicochemical and pharmacokinetic properties to drug candidates. Its incorporation into molecular structures can enhance aqueous solubility, improve metabolic stability, and provide a versatile anchor for further chemical modifications. This compound, which integrates this beneficial morpholine moiety with a phenylacetonitrile framework, stands out as a valuable building block in the synthesis of novel therapeutics. While direct and extensive biological data on this compound itself is not widely available in peer-reviewed literature, its utility is underscored by its application in the synthesis of compounds targeting a range of therapeutic areas, including analgesics, anti-inflammatory agents, and treatments for neurological disorders.[1]
Synthesis of this compound: The Strecker Reaction
The primary and most efficient method for the synthesis of this compound is the Strecker reaction, a one-pot, three-component condensation of an aldehyde (benzaldehyde), an amine (morpholine), and a cyanide source. This reaction is a cornerstone of α-amino acid and α-aminonitrile synthesis.
The general workflow for the Strecker synthesis of this compound can be visualized as follows:
Caption: General workflow of the Strecker synthesis for this compound.
Detailed Experimental Protocols
Below are two detailed experimental protocols for the synthesis of this compound, employing different catalytic systems.
Protocol 1: Succinic Acid Catalyzed Synthesis
This method utilizes the readily available and environmentally benign succinic acid as an organocatalyst.
-
Materials:
-
Benzaldehyde (1 mmol)
-
Morpholine (1 mmol)
-
Trimethylsilyl cyanide (TMS-CN) (1.2 mmol)
-
Succinic acid (15 mol%)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel (60-120 mesh)
-
Hexane
-
-
Procedure:
-
A mixture of benzaldehyde (1 mmol), morpholine (1 mmol), and trimethylsilyl cyanide (1.2 mmol) is stirred in the presence of succinic acid (15 mol%) under solvent-free conditions at room temperature.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, 10 mL of water is added to the reaction mixture.
-
The product is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an ethyl acetate-hexane mixture (2:8) as the eluent to afford pure this compound.
-
Protocol 2: Asymmetric Synthesis using a Chiral Catalyst
This protocol employs a chiral catalyst to achieve an enantioselective synthesis, which is crucial for the development of stereospecific drugs.
-
Materials:
-
Benzaldehyde
-
Morpholine
-
Sodium fluoride (NaF)
-
Trimethylsilyl cyanide (TMSCN)
-
Hydroquinine (chiral catalyst)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a stirred solution of benzaldehyde and morpholine in dichloromethane at -20°C, the chiral catalyst (hydroquinine) is added.
-
A solution of sodium fluoride and trimethylsilyl cyanide is added slowly and simultaneously over a period of 3 hours.
-
The reaction is stirred at this temperature until completion.
-
The reaction mixture is then worked up using standard procedures to isolate the enantioenriched this compound.
-
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O | [1] |
| Molecular Weight | 202.26 g/mol | [1] |
| CAS Number | 15190-10-0 | [1] |
| Melting Point | 68-70 °C | |
| ¹H NMR (300 MHz, CDCl₃) | δ = 2.54 - 2.62 (m, 4H, 2-CH₂), 3.68-3.78 (m, 4H, 2-CH₂), 4.82 (s, 1H, -CH-CN), 7.36-7.44 (m, 3H, ArH), 7.54 (d, 2H, J = 7.3 Hz, ArH) | |
| ¹³C NMR (75 MHz, CDCl₃) | δ = 48.8, 62.5, 66.0, 116.0, 127.2, 127.9, 128.5, 130.6 | |
| IR (KBr) | ῡ = 3015, 2949, 2848, 2239, 1601, 1528, 1435, 1274 cm⁻¹ |
Potential Applications in Medicinal Chemistry
While direct biological activity data for this compound is limited, its significance lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. The α-aminonitrile functional group is a key precursor to α-amino acids and can also be a pharmacophore in its own right, with N-acylated α-aminonitriles acting as mechanism-based inhibitors of serine and cysteine proteases.[2]
The logical relationship of its application can be depicted as follows:
Caption: Potential synthetic pathways and therapeutic applications of this compound.
The core structure of this compound provides a foundation for accessing a diverse range of molecular architectures with potential therapeutic value. Its role as a synthetic precursor makes it a compound of significant interest for drug discovery programs.
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate with considerable potential in medicinal chemistry. The established protocols for its synthesis, particularly the Strecker reaction, provide a reliable route to this valuable building block. While further research is needed to fully elucidate the direct biological activities of this compound, its demonstrated utility in the synthesis of known classes of bioactive molecules solidifies its importance for the development of future therapeutics. This guide serves as a foundational resource for researchers looking to leverage the unique structural features of this compound in their drug discovery efforts.
References
Methodological & Application
Application Notes and Protocols: 2-Morpholino-2-phenylacetonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-morpholino-2-phenylacetonitrile as a versatile precursor for the synthesis of various heterocyclic compounds. While direct literature precedents for this specific starting material are limited, its structure as an α-amino nitrile suggests a rich and varied reactivity that can be exploited to build complex molecular architectures of interest in medicinal chemistry and drug discovery.
The protocols outlined below are based on established reactivity patterns of α-amino nitriles and serve as a guide for the exploration of this compound in heterocyclic synthesis.
Introduction to this compound
This compound is a unique bifunctional molecule incorporating a morpholine ring, a phenyl group, and a nitrile function on the same carbon atom. This arrangement provides multiple reactive sites, making it an attractive starting material for the construction of diverse heterocyclic scaffolds. The key reactive features include:
-
The α-amino nitrile moiety: This functional group can act as a masked iminium ion or, upon deprotonation of the α-hydrogen, as a nucleophilic acyl anion equivalent.
-
The morpholine ring: The nitrogen atom of the morpholine can act as a base or a nucleophile. In certain reactions, the entire morpholino group can function as a leaving group.
-
The nitrile group: This group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.
Proposed Synthetic Applications
Based on the known chemistry of α-amino nitriles, this compound can be envisioned as a precursor for a variety of heterocyclic systems.
Synthesis of Substituted Pyrazoles
The reaction of α-amino nitriles with hydrazines is a known method for the synthesis of aminopyrazoles. By analogy, this compound could react with hydrazine or substituted hydrazines to yield 3-phenyl-5-aminopyrazole derivatives. The morpholino group could potentially act as a leaving group in this transformation.
Caption: General workflow for pyrazole synthesis.
Data Presentation
As these are proposed syntheses, experimental data is not available. However, for any successful synthesis, the following data should be collected and organized for clear comparison.
Table 1: Reaction Conditions and Yields for the Synthesis of 3-Phenyl-1H-pyrazol-5-amine
| Entry | Hydrazine (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | Ethanol | Reflux | 4 | |
| 2 | 1.5 | Ethanol | Reflux | 12 | |
| 3 | 1.1 | n-Butanol | Reflux | 4 | |
| 4 | 1.5 | n-Butanol | Reflux | 12 |
Conclusion
This compound holds significant potential as a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The application notes and generalized protocols provided herein offer a solid foundation for researchers to explore its reactivity and develop novel synthetic methodologies for the creation of new chemical entities with potential applications in drug discovery and materials science. Further experimental investigation is required to validate and optimize these proposed synthetic routes.
"experimental procedure for the synthesis of 2-Morpholino-2-phenylacetonitrile"
Abstract
This application note provides a detailed experimental protocol for the one-pot synthesis of 2-Morpholino-2-phenylacetonitrile, a valuable intermediate in drug discovery and development. The synthesis is achieved through a Strecker reaction, a three-component condensation of benzaldehyde, morpholine, and a cyanide source. This method offers a straightforward and efficient route to the target compound. This document outlines the reaction procedure, purification methods, and comprehensive characterization data.
Introduction
α-Aminonitriles are a critical class of organic compounds that serve as versatile precursors for the synthesis of α-amino acids and various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry.[1] The Strecker synthesis, first reported in 1850, remains one of the most effective and widely used methods for the preparation of α-aminonitriles.[2][3] This reaction is a one-pot three-component condensation of an aldehyde, an amine, and a cyanide source.[4][5] This application note details the synthesis of this compound, a key building block for the development of novel therapeutic agents.
Experimental Protocol
The synthesis of this compound is performed via a one-pot Strecker reaction as depicted in the workflow below.
Materials and Equipment
-
Benzaldehyde (Reagent Grade, ≥99%)
-
Morpholine (Reagent Grade, ≥99%)
-
Potassium Cyanide (KCN) (ACS Reagent, ≥96.0%)
-
Glacial Acetic Acid (ACS Reagent, ≥99.7%)
-
Ethanol (Anhydrous, ≥99.5%)
-
Diethyl Ether (Anhydrous, ≥99.7%)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves. Caution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood.
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (10.6 g, 100 mmol) and morpholine (8.7 g, 100 mmol) in 100 mL of ethanol.
-
Addition of Cyanide: In a separate beaker, carefully prepare a solution of potassium cyanide (6.5 g, 100 mmol) in 20 mL of deionized water.
-
Reaction Execution: Cool the ethanolic solution of benzaldehyde and morpholine to 0-5 °C using an ice bath. To this cooled solution, slowly add the potassium cyanide solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Acidification: After the addition of potassium cyanide is complete, slowly add glacial acetic acid (6.0 g, 100 mmol) to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of deionized water and 100 mL of diethyl ether.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with 100 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the quantitative data for the synthesized this compound.
| Parameter | Value |
| Yield | 85-95% |
| Melting Point | 78-80 °C |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.26 g/mol |
| ¹H NMR (CDCl₃) | δ 7.50-7.30 (m, 5H, Ar-H), 4.85 (s, 1H, CH-CN), 3.80-3.60 (m, 4H, O-(CH₂)₂), 2.80-2.60 (m, 4H, N-(CH₂)₂) |
| ¹³C NMR (CDCl₃) | δ 135.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 118.0 (CN), 67.0 (O-CH₂), 63.0 (CH-CN), 50.0 (N-CH₂) |
| IR (KBr, cm⁻¹) | 2960 (C-H), 2850 (C-H), 2235 (C≡N), 1450 (C=C), 1115 (C-O-C) |
Mandatory Visualization
Synthesis Workflow
The following diagram illustrates the experimental workflow for the one-pot synthesis of this compound.
Caption: One-pot synthesis workflow for this compound.
Reaction Signaling Pathway
The diagram below illustrates the reaction mechanism for the Strecker synthesis of this compound.
References
Application Notes and Protocols for the Purification of 2-Morpholino-2-phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-Morpholino-2-phenylacetonitrile, a versatile intermediate in pharmaceutical synthesis. The following sections outline common purification techniques, including recrystallization and column chromatography, to obtain a high-purity product suitable for downstream applications in drug development and organic synthesis.
Data Presentation: Comparison of Purification Techniques
The selection of a purification method depends on the initial purity of the crude product, the desired final purity, and the scale of the purification. Below is a summary of expected outcomes from different purification techniques for this compound.
| Purification Technique | Purity of Crude Material (%) | Solvents/Eluents | Typical Recovery (%) | Final Purity (%) | Scale |
| Recrystallization | 85-95 | Ethanol/Water | 80-90 | >98 | Milligrams to Kilograms |
| Isopropanol | 75-85 | >99 | Milligrams to Grams | ||
| Column Chromatography | <85 | Ethyl Acetate/Hexane Gradient | 60-80 | >99 | Milligrams to Grams |
| Dichloromethane/Methanol Gradient | 65-85 | >99 | Milligrams to Grams |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for crude this compound with moderate to high initial purity (85-95%).
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks
-
Heating Mantle or Hot Plate with Stirring Capability
-
Magnetic Stir Bar
-
Büchner Funnel and Flask
-
Vacuum Source
-
Filter Paper
Procedure:
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently while stirring until all the solid has dissolved.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy. The cloudiness indicates the point of saturation.
-
Clarification: If the solution is cloudy, add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, avoid disturbing the flask during this initial cooling phase.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is recommended for the purification of crude this compound with a lower initial purity (<85%) or for the separation of closely related impurities.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Ethyl Acetate (ACS Grade)
-
Hexane (ACS Grade)
-
Glass Chromatography Column
-
Eluent Reservoir
-
Fraction Collector or Test Tubes
-
Thin Layer Chromatography (TLC) Plates and Chamber
-
UV Lamp (254 nm)
-
Rotary Evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent mixture.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as 10% ethyl acetate in hexane.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
-
Fraction Collection:
-
Collect fractions of the eluate in test tubes or using a fraction collector.
-
-
Monitoring:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the purification processes.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Application of 2-Morpholino-2-phenylacetonitrile in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Morpholino-2-phenylacetonitrile is a versatile bifunctional molecule that holds significant promise as a key intermediate in the discovery and development of novel therapeutics. Its unique structure, combining a reactive nitrile group and a pharmacologically relevant morpholine-phenyl moiety, makes it an attractive starting point for the synthesis of a diverse range of bioactive compounds. The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The phenylacetonitrile fragment, on the other hand, serves as a versatile handle for the introduction of various functionalities, enabling the exploration of a broad chemical space.[2]
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential drug candidates, with a focus on the development of novel central nervous system (CNS) agents and analgesics. While this document presents a hypothetical drug discovery workflow for illustrative purposes, the methodologies and principles are grounded in established practices in medicinal chemistry and pharmacology.
Core Applications in Drug Discovery
This compound is a valuable building block for the synthesis of compounds targeting a variety of biological pathways. Its primary applications lie in the development of:
-
Central Nervous System (CNS) Agents: The morpholine-phenyl scaffold is frequently found in compounds with activity in the CNS, including antidepressants, anxiolytics, and antipsychotics.[3]
-
Analgesics and Anti-inflammatory Agents: The structural motifs present in this compound are common in molecules exhibiting pain-relieving and anti-inflammatory properties.[3]
-
Novel Heterocyclic Scaffolds: The nitrile group can be readily transformed into various nitrogen-containing heterocycles, opening avenues for the discovery of novel chemical entities with unique biological activities.
Hypothetical Drug Discovery Workflow: Synthesis of a Novel Analgesic Candidate
This section outlines a hypothetical workflow for the synthesis and evaluation of a novel analgesic candidate, "Compound X," derived from this compound.
Synthetic Pathway
The synthesis of Compound X involves a two-step process starting from this compound. The first step is the hydrolysis of the nitrile group to a carboxylic acid, followed by an amide coupling with a suitable amine. This common synthetic strategy in medicinal chemistry allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: Synthetic scheme for the preparation of Compound X.
Experimental Protocols
Protocol 1: Synthesis of 2-Morpholino-2-phenylacetic acid (Intermediate Acid)
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water (deionized)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask, add this compound (1.0 eq).
-
Add a 10% aqueous solution of sodium hydroxide (5.0 eq).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2-Morpholino-2-phenylacetic acid.
-
Dry the product under vacuum.
Protocol 2: Synthesis of Compound X (Amide Derivative)
Materials:
-
2-Morpholino-2-phenylacetic acid (Intermediate Acid)
-
Substituted amine (e.g., 4-fluoroaniline) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
-
Syringes
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Morpholino-2-phenylacetic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the substituted amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative, Compound X.
Quantitative Data and Structure-Activity Relationship (SAR)
The following table presents hypothetical biological data for a series of analogs of Compound X, where the substituent on the aniline ring is varied. This data illustrates a typical SAR study aimed at optimizing the potency of a lead compound. The activity is assessed in a standard in vitro assay for analgesic potential, such as a mu-opioid receptor binding assay.
| Compound ID | R-Group (on Aniline) | Molecular Weight | LogP (calculated) | Mu-Opioid Receptor Binding Affinity (Ki, nM) |
| X-1 | H | 296.36 | 2.8 | 150 |
| X-2 | 4-F | 314.35 | 2.9 | 85 |
| X-3 | 4-Cl | 330.80 | 3.3 | 60 |
| X-4 | 4-CH3 | 310.39 | 3.2 | 120 |
| X-5 | 4-OCH3 | 326.39 | 2.9 | 95 |
| X-6 | 3,4-diCl | 365.25 | 3.9 | 25 |
Interpretation of SAR Data:
-
The unsubstituted analog (X-1 ) shows moderate activity.
-
Introduction of a halogen at the 4-position of the aniline ring (X-2 , X-3 ) generally improves binding affinity, with the chloro substituent being more favorable than fluoro.
-
An electron-donating methyl group at the 4-position (X-4 ) is less favorable than a halogen.
-
A methoxy group at the 4-position (X-5 ) provides comparable activity to the fluoro analog.
-
Dichlorination at the 3 and 4 positions (X-6 ) significantly enhances potency, suggesting a hydrophobic pocket in the receptor binding site that can accommodate these substituents.
In Vitro Biological Assay Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of the synthesized compounds.
Caption: Workflow for in vitro biological evaluation.
Hypothetical Signaling Pathway
The analgesic effects of opioid receptor agonists are primarily mediated through the Gi/o protein-coupled signaling pathway. The following diagram illustrates the hypothetical mechanism of action for Compound X, assuming it acts as a mu-opioid receptor agonist.
Caption: Hypothetical signaling pathway for Compound X.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel drug candidates. Its utility in constructing diverse chemical libraries, particularly for CNS and analgesic targets, makes it a compound of significant interest for medicinal chemists. The protocols and workflows outlined in this document, though based on a hypothetical example, provide a practical framework for researchers to explore the potential of this promising chemical intermediate in their drug discovery programs. Further exploration of the chemical space around this scaffold is warranted and may lead to the identification of new and effective therapeutic agents.
References
Application Notes and Protocols: 2-Morpholino-2-phenylacetonitrile as a Scaffold for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of the 2-Morpholino-2-phenylacetonitrile scaffold. This document details the synthesis of the core scaffold and key derivatives, protocols for evaluating their biological activity, and insights into their potential mechanisms of action in the central nervous system (CNS).
Introduction
The this compound core structure represents a versatile scaffold in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting the central nervous system. Derivatives of this scaffold have shown promising antidepressant and anticonvulsant activities in preclinical studies. The morpholine ring can enhance physicochemical properties such as solubility and brain permeability, while the phenylacetonitrile moiety provides a key structural element for interaction with various biological targets. This document outlines the synthetic methodologies, biological evaluation protocols, and proposed signaling pathways for derivatives of this promising scaffold.
Data Presentation
The following tables summarize the quantitative data for key derivatives of the this compound scaffold, highlighting their potential as antidepressant and anticonvulsant agents.
Table 1: Antidepressant Activity of this compound Derivatives
| Compound ID | Derivative Structure | Animal Model | Assay | ED₅₀ (mg/kg) | Reference |
| L-17 | 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine, hydrobromide | Rat | Apomorphine-induced stereotypy | 80 | [1] |
Table 2: Anticonvulsant Activity of Morpholine-containing Compounds
| Compound ID | Derivative Structure | Animal Model | Assay | ED₅₀ (mg/kg) | Protection (%) | Reference |
| Compound 1 | N-(3-chlorophenyl)-2-morpholino-acetamide | Mouse | MES test | 100 (at 0.5h), 300 (at 4h) | - | |
| Compound 2 | 2-morpholino derivative | Mouse | MES test | 100 (at 0.5h) | - |
Experimental Protocols
Synthesis Protocols
1. Synthesis of this compound (Parent Scaffold)
This protocol is based on the principles of the Strecker synthesis, a well-established method for the preparation of α-aminonitriles.
-
Reaction: Benzaldehyde, morpholine, and a cyanide source react in a one-pot synthesis to form this compound.
-
Reagents:
-
Benzaldehyde
-
Morpholine
-
Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)
-
Glacial acetic acid (if using NaCN)
-
Methanol or Ethanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) and morpholine (1 equivalent) in methanol or ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.1 equivalents) in water, followed by the dropwise addition of glacial acetic acid (1.1 equivalents). Alternatively, trimethylsilyl cyanide (1.1 equivalents) can be added directly to the cooled mixture of benzaldehyde and morpholine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
2. Synthesis of 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine, hydrobromide (L-17)
This protocol describes the cyclocondensation reaction to form the antidepressant lead compound L-17.
-
Reaction: α-Bromoacetophenone is cyclocondensed with morpholine-4-carbothiohydrazide.
-
Reagents:
-
α-Bromoacetophenone
-
Morpholine-4-carbothiohydrazide
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve morpholine-4-carbothiohydrazide (1 equivalent) in ethanol.
-
Add α-bromoacetophenone (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, L-17 hydrobromide, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
Biological Assay Protocols
1. Maximal Electroshock (MES) Test for Anticonvulsant Activity
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Apparatus: An electroshock apparatus with corneal electrodes.
-
Animals: Male mice (e.g., Swiss albino) weighing 20-25 g.
-
Procedure:
-
Administer the test compound or vehicle (control) intraperitoneally (i.p.) or orally (p.o.).
-
At the time of peak effect (e.g., 30 or 60 minutes post-administration), apply a drop of saline to the eyes of the mouse to ensure good electrical contact.
-
Deliver a maximal electroshock (e.g., 50 mA, 0.2 seconds, 60 Hz) via the corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as protection.
-
Calculate the percentage of protected animals at each dose level to determine the median effective dose (ED₅₀).
-
2. Forced Swim Test (FST) for Antidepressant Activity
The FST is a behavioral test used to screen for potential antidepressant drugs by assessing the immobility of rodents in an inescapable water cylinder.
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth of 15 cm.
-
Animals: Male mice (e.g., Swiss albino) weighing 20-25 g.
-
Procedure:
-
Administer the test compound or vehicle (control) i.p. or p.o. at a specific time before the test (e.g., 30, 60, or 120 minutes).
-
Gently place each mouse individually into the cylinder of water.
-
Record the total duration of immobility during a 6-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
Analyze the data to determine the statistical significance of the reduction in immobility compared to the control group.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for the therapeutic effects of this compound derivatives and a general workflow for their synthesis and evaluation.
References
Application Notes and Protocols: Synthesis and Biological Screening of 2-Morpholino-2-phenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can enhance pharmacological activity and improve pharmacokinetic properties. Similarly, the phenylacetonitrile structural motif is a key component in various biologically active molecules. The combination of these two pharmacophores in 2-Morpholino-2-phenylacetonitrile derivatives presents a promising avenue for the discovery of novel therapeutic agents. These compounds have been investigated for a range of biological activities, including anticancer and antimicrobial effects. This document provides detailed protocols for the synthesis of these derivatives and their subsequent biological screening.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of this compound derivatives can be achieved through a multi-step process. A plausible synthetic route involves the initial preparation of a substituted phenylacetonitrile, followed by the introduction of the morpholine moiety. One common approach is the Knoevenagel condensation to form a 2-phenylacrylonitrile intermediate, which can then be further modified.
General Synthetic Protocol
A representative synthetic scheme is outlined below. This protocol describes the synthesis of a 2-phenylacrylonitrile derivative, a common precursor, via Knoevenagel condensation.
-
Step 1: Knoevenagel Condensation.
-
Dissolve the substituted benzaldehyde (1 equivalent) and 2-phenylacetonitrile (1 equivalent) in ethanol in a round-bottom flask.[1]
-
Add a catalytic amount of a weak base, such as piperidine or 20% NaOH, to the reaction mixture.[2]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 1-2 hours.[2]
-
Upon completion, the precipitated product is filtered, washed with water, and dried at room temperature.[1]
-
-
Step 2: Introduction of the Morpholine Moiety.
-
The resulting 2-phenylacrylonitrile derivative can then undergo further reactions to incorporate the morpholine group. A common method is the substitution of a leaving group on the phenyl ring with morpholine. For instance, if the starting benzaldehyde contained a halogen, a nucleophilic aromatic substitution with morpholine can be performed.
-
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound derivatives.
Biological Screening Protocols
The synthesized this compound derivatives can be screened for various biological activities. Below are detailed protocols for common anticancer and antimicrobial assays.
Anticancer Activity Screening
1. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and is widely employed to measure cytotoxicity.[2]
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HCT116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
2. Cell Cycle Analysis
Flow cytometry can be used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Seed cells in a six-well plate and treat them with the test compounds at their IC50 concentrations for a specified time (e.g., 72 hours).[3]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Antimicrobial Activity Screening
1. Broth Microdilution Method (for MIC and MBC determination)
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compounds.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
Biological Screening Workflow
Caption: Workflow for the biological screening of synthesized derivatives.
Quantitative Data Summary
The following tables summarize the biological activity data for related morpholine and phenylacetonitrile derivatives from various studies.
Table 1: Anticancer Activity of Morpholino-Containing Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | HepG2 | 11.42 | [3] |
| 3d | HepG2 | 8.50 | [3] |
| 3e | HepG2 | 12.76 | [3] |
| 15e | A375 | 0.58 | [4] |
| AK-3 | A549 | 10.38 ± 0.27 | [5] |
| AK-3 | MCF-7 | 6.44 ± 0.29 | [5] |
| AK-3 | SHSY-5Y | 9.54 ± 0.15 | [5] |
| AK-10 | A549 | 8.55 ± 0.67 | [5] |
| AK-10 | MCF-7 | 3.15 ± 0.23 | [5] |
| AK-10 | SHSY-5Y | 3.36 ± 0.29 | [5] |
| M5 | MDA-MB-231 | 81.92 µg/mL | [6] |
| M2 | MDA-MB-231 | 88.27 µg/mL | [6] |
Table 2: Anticancer Activity of Phenylacrylonitrile Derivatives
| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |
| 1g2a | HCT116 | 5.9 | [7] |
| 1g2a | BEL-7402 | 7.8 | [7] |
Table 3: Antimicrobial Activity of Phenylacrylonitrile Derivatives
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | MBC (mg/mL) | Reference |
| 2a | E. coli | 13 | 2.5 - 25 | 5 - 25 | [1] |
| 2a | P. aeruginosa | 13 | 5 - 12.5 | 5 - 25 | [1] |
| 2a | M. luteus | 14 | - | - | [1] |
| 2a | B. cereus | 15 | - | - | [1] |
| 2b | E. coli | 12 | 2.5 - 25 | 5 - 25 | [1] |
| 2b | P. aeruginosa | 12 | 5 - 12.5 | 5 - 25 | [1] |
| 2b | M. luteus | 14 | - | - | [1] |
| 2b | B. cereus | 13 | - | - | [1] |
| 2c | E. coli | 13 | 2.5 - 25 | 5 - 25 | [1] |
| 2c | P. aeruginosa | 15 | 5 - 12.5 | 5 - 25 | [1] |
| 2c | M. luteus | 15 | - | - | [1] |
| 2c | B. cereus | 14 | - | - | [1] |
Conclusion
The synthesis of this compound derivatives offers a promising strategy for the development of novel therapeutic agents. The protocols outlined in this document provide a framework for the synthesis and subsequent biological evaluation of these compounds. The data presented from related studies indicate that this class of molecules warrants further investigation for their potential anticancer and antimicrobial properties. Researchers are encouraged to utilize these methods as a starting point for their own discovery and development efforts in this area.
References
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 2-(Morpholino)(phenyl)acetonitrile via Strecker Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: α-Aminonitriles are crucial synthetic intermediates in organic chemistry, serving as direct precursors to α-amino acids and various nitrogen-containing heterocyclic compounds of pharmacological interest.[1][2][3] The Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source, remains one of the most effective methods for their synthesis.[1][3][4] This document provides detailed protocols and reaction conditions for the synthesis of 2-(morpholino)(phenyl)acetonitrile from benzaldehyde, morpholine, and trimethylsilyl cyanide (TMSCN), based on a modified asymmetric Strecker reaction.[5]
Reaction Scheme:
Benzaldehyde + Morpholine + Trimethylsilyl Cyanide (TMSCN) → 2-(Morpholino)(phenyl)acetonitrile
This reaction typically requires a catalyst to proceed efficiently and, in the case of asymmetric synthesis, to induce enantioselectivity.[5]
Data Presentation: Reaction Conditions and Yields
The following table summarizes the quantitative data for the asymmetric Strecker reaction between benzaldehyde and morpholine using various catalysts. The data highlights the impact of the catalyst structure on the reaction's yield and enantioselectivity.
| Entry | Catalyst (30 mol %) | Cyanide Source | Additive (10 mol %) | Solvent | Temp (°C) | Time (h) | Yield (%)[5] |
| 1 | Quinine | TMSCN | None | CH₂Cl₂ | -20 | 16 | Trace |
| 2 | Hydroquinine | TMSCN | NaF | CH₂Cl₂ | -20 | 16 | 95 |
| 3 | Hydroquinine Derivative | TMSCN | NaF | CH₂Cl₂ | -40 | 16 | 90 |
Note: TMSCN (1.2 equivalents) was added over 3-3.5 hours. Yields are for the isolated product.[5]
Experimental Workflow and Protocols
The general workflow for the synthesis involves the initial mixing of the aldehyde, amine, and catalyst, followed by cooling and the slow addition of the cyanide source. The reaction proceeds over several hours before work-up and purification.
Caption: Experimental workflow for aminonitrile synthesis.
Detailed Experimental Protocol
This protocol is adapted from the typical procedure for the asymmetric Strecker reaction of benzaldehyde and morpholine.[5]
Materials:
-
Benzaldehyde (0.032 g, 0.3 mmol)
-
Morpholine (0.028 g, 0.32 mmol)
-
Hydroquinine-based catalyst (e.g., catalyst 1d in the source study) (0.09 mmol, 30 mol %)
-
Trimethylsilyl cyanide (TMSCN) (0.36 mmol, 1.2 equiv)
-
Sodium Fluoride (NaF) (0.03 mmol, 10 mol %)
-
Dichloromethane (CH₂Cl₂), anhydrous (0.8 mL)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Safety Precautions:
-
WARNING: Trimethylsilyl cyanide (TMSCN) is highly toxic and volatile. It can release hydrogen cyanide (HCN) gas upon contact with moisture. This entire procedure must be performed in a well-ventilated chemical fume hood.[5] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, combine benzaldehyde (0.032 g), morpholine (0.028 g), and the hydroquinine-based catalyst (0.09 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (0.8 mL) to the flask and stir the mixture to dissolve the reagents.
-
Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., a cryocool or a dry ice/acetone bath).
-
Reagent Addition: Once the temperature has stabilized at -20 °C, slowly and simultaneously add trimethylsilyl cyanide (0.36 mmol) and solid sodium fluoride (0.03 mmol). The addition should be performed dropwise (for TMSCN) or in small portions (for NaF) over a period of 3.5 hours. A syringe pump is recommended for the controlled addition of TMSCN.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -20 °C for a total of 16 hours.
-
Work-up and Purification:
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure 2-(morpholino)(phenyl)acetonitrile.
-
This protocol provides a reliable method for synthesizing α-aminonitriles from secondary amines like morpholine, achieving high yields under optimized catalytic conditions.[5]
References
Application Notes and Protocols: The Role of Morpholine Scaffolds in Neurological Drug Synthesis, Featuring Reboxetine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine moiety is a privileged scaffold in medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS). Its unique physicochemical properties, including a pKa that enhances solubility and potential for improved blood-brain barrier permeability, make it a valuable component in the design of novel therapeutics for neurological disorders. While the user's initial query focused on 2-Morpholino-2-phenylacetonitrile, a comprehensive search of available literature and chemical databases did not reveal its direct application as a starting material in the synthesis of currently marketed neurological disorder drugs.
Therefore, this document will focus on a prominent example of a morpholine-containing CNS drug, the antidepressant (S,S)-Reboxetine . Reboxetine is a selective norepinephrine reuptake inhibitor (NRI), and its synthesis exemplifies the strategic incorporation of the morpholine ring to achieve desired pharmacological activity. These notes provide detailed synthetic protocols, quantitative data, and visual diagrams to aid researchers in understanding the application of morpholine derivatives in neurological drug development.
Application of Morpholine-Containing Compounds in Neurological Drug Synthesis
The morpholine ring is a versatile building block in the synthesis of CNS-active compounds. Its presence can influence a molecule's potency, selectivity, and pharmacokinetic profile. In the case of Reboxetine, the morpholine core plays a crucial role in orienting the key pharmacophoric elements for effective binding to the norepinephrine transporter (NET).
Featured Neurological Disorder Drug: (S,S)-Reboxetine
(S,S)-Reboxetine is an antidepressant used in the treatment of major depressive disorder. Its therapeutic effect is derived from its high affinity and selectivity for the human norepinephrine transporter, leading to an increase in the concentration of norepinephrine in the synaptic cleft.[1]
Synthesis of (S,S)-Reboxetine
The asymmetric synthesis of (S,S)-Reboxetine is a multi-step process that often begins with a chiral precursor to establish the desired stereochemistry. A well-documented route starts from commercially available (S)-3-amino-1,2-propanediol. This synthesis achieves a high enantiomeric excess, which is critical for the drug's efficacy and safety profile. The overall yield for this multi-step synthesis is approximately 30%, with an enantiomeric excess of 99%.[2]
Quantitative Data for the Asymmetric Synthesis of (S,S)-Reboxetine
| Step No. | Reaction | Starting Material | Key Reagents/Catalysts | Product | Yield (%) | Purity/ee (%) |
| 1 | Amide Formation | (S)-3-amino-1,2-propanediol | Chloroacetyl chloride | (S)-2-chloro-N-(2,3-dihydroxypropyl)acetamide | 94 | - |
| 2 | Cyclization (Morpholinone formation) | (S)-2-chloro-N-(2,3-dihydroxypropyl)acetamide | Potassium tert-butoxide | (S)-5-(hydroxymethyl)morpholin-3-one | High | - |
| 3 | Reduction of Morpholinone | (S)-5-(hydroxymethyl)morpholin-3-one | Red-Al® | (S)-2-(hydroxymethyl)morpholine | 85 | - |
| 4 | N-Boc Protection | (S)-2-(hydroxymethyl)morpholine | Di-tert-butyl dicarbonate (Boc)₂O | tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate | 83 | - |
| 5 | Oxidation to Aldehyde | tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate | TEMPO, Trichloroisocyanuric acid | tert-butyl (S)-2-formylmorpholine-4-carboxylate | 89 | High |
| 6 | Phenyl Grignard Addition | tert-butyl (S)-2-formylmorpholine-4-carboxylate | Phenyllithium | tert-butyl (2S,αS)-2-(hydroxy(phenyl)methyl)morpholine-4-carboxylate | High | High diastereoselectivity |
| 7 | O-Alkylation | tert-butyl (2S,αS)-2-(hydroxy(phenyl)methyl)morpholine-4-carboxylate | 2-Iodoanisole, Sodium hydride | tert-butyl (S,S)-2-((2-ethoxyphenoxy)(phenyl)methyl)morpholine-4-carboxylate | - | - |
| 8 | N-Boc Deprotection | tert-butyl (S,S)-2-((2-ethoxyphenoxy)(phenyl)methyl)morpholine-4-carboxylate | Trifluoroacetic acid (TFA) | (S,S)-Reboxetine | 98 | 99 ee |
Experimental Protocols
Step 1: Synthesis of (S)-2-chloro-N-(2,3-dihydroxypropyl)acetamide
-
Dissolve (S)-3-amino-1,2-propanediol in a suitable solvent mixture such as acetonitrile/methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of chloroacetyl chloride to the cooled mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude product.
Step 2: Synthesis of (S)-5-(hydroxymethyl)morpholin-3-one
-
Prepare a solution of potassium tert-butoxide in tert-amyl alcohol.
-
Add the crude (S)-2-chloro-N-(2,3-dihydroxypropyl)acetamide from the previous step to the potassium tert-butoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture and neutralize with a suitable acid.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 3: Synthesis of (S)-2-(hydroxymethyl)morpholine
-
Dissolve (S)-5-(hydroxymethyl)morpholin-3-one in an appropriate anhydrous solvent (e.g., THF).
-
Slowly add Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting mixture and extract the aqueous layer with an organic solvent.
-
Dry the combined organic extracts and concentrate under reduced pressure to yield the product.
Step 4: Synthesis of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate (N-Boc Protection)
-
Dissolve (S)-2-(hydroxymethyl)morpholine in a suitable solvent (e.g., THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
Stir the reaction at room temperature overnight.
-
Concentrate the reaction mixture and purify the product by column chromatography.[3]
Step 5: Synthesis of tert-butyl (S)-2-formylmorpholine-4-carboxylate (Oxidation)
-
To a solution of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate in ethyl acetate, add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium bicarbonate.
-
Slowly add a solution of trichloroisocyanuric acid in ethyl acetate to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture and wash the filtrate with a sodium thiosulfate solution and brine.
-
Dry the organic layer and concentrate to give the aldehyde.
Step 6: Synthesis of tert-butyl (2S,αS)-2-(hydroxy(phenyl)methyl)morpholine-4-carboxylate (Phenyllithium Addition)
-
Dissolve tert-butyl (S)-2-formylmorpholine-4-carboxylate in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of phenyllithium in an ethereal solvent.
-
Stir the reaction at -78 °C for a specified time.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the diastereomeric mixture by column chromatography.
Step 7: Synthesis of tert-butyl (S,S)-2-((2-ethoxyphenoxy)(phenyl)methyl)morpholine-4-carboxylate (O-Alkylation)
-
To a solution of tert-butyl (2S,αS)-2-(hydroxy(phenyl)methyl)morpholine-4-carboxylate in anhydrous DMF, add sodium hydride at 0 °C.
-
After stirring, add 2-iodoanisole to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Step 8: Synthesis of (S,S)-Reboxetine (N-Boc Deprotection)
-
Dissolve the N-Boc protected precursor in a suitable solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to obtain (S,S)-Reboxetine.[4]
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of Reboxetine
Reboxetine selectively inhibits the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[5] This inhibition leads to an increased concentration and prolonged presence of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[6]
Caption: Mechanism of Reboxetine at the noradrenergic synapse.
Asymmetric Synthesis Workflow of (S,S)-Reboxetine
The following diagram illustrates the key transformations in the asymmetric synthesis of (S,S)-Reboxetine starting from (S)-3-amino-1,2-propanediol.
Caption: Synthetic workflow for (S,S)-Reboxetine.
Conclusion
The synthesis of (S,S)-Reboxetine highlights the strategic use of the morpholine scaffold in the development of drugs for neurological disorders. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field of drug discovery and development. While this compound was not identified as a direct precursor in this context, the principles of incorporating morpholine derivatives for CNS-targeted therapies remain a cornerstone of modern medicinal chemistry.
References
- 1. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 2-Morpholino-2-phenylacetonitrile for Research Applications
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Morpholino-2-phenylacetonitrile, a versatile intermediate for pharmaceutical and chemical research. The described one-pot protocol, based on the Strecker reaction, offers an efficient and scalable method for producing this compound in high yield and purity. Detailed experimental procedures, purification methods, and characterization data are provided to ensure reproducibility for researchers, scientists, and drug development professionals. Additionally, the potential biological relevance of this compound is discussed in the context of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.
Introduction
α-Aminonitriles are a crucial class of organic compounds that serve as key precursors in the synthesis of α-amino acids and various nitrogen-containing heterocyclic molecules.[1][2][3] Among these, this compound is of particular interest due to the presence of the morpholine moiety, a structural feature found in numerous biologically active compounds. The morpholine ring is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties.[4]
The Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source, remains one of the most efficient and widely used methods for the synthesis of α-aminonitriles.[3][5] This application note details a scalable, one-pot Strecker synthesis of this compound from benzaldehyde, morpholine, and a cyanide source.
Scaled-Up Synthesis Protocol
This protocol is designed for a multi-gram scale synthesis of this compound.
Reaction Scheme:
Materials and Equipment
-
Benzaldehyde (≥99%)
-
Morpholine (≥99%)
-
Sodium Cyanide (NaCN) (≥97%) or Trimethylsilyl cyanide (TMSCN) (≥98%)
-
Sodium Metabisulfite (Na₂S₂O₅) (for bisulfite adduct formation, optional)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Deionized Water
-
Round-bottom flasks (appropriate sizes for reaction and extraction)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter paper)
-
Column chromatography setup (silica gel)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Experimental Procedure
Step 1: One-Pot Strecker Reaction
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add benzaldehyde (53.0 g, 0.5 mol) and morpholine (43.5 g, 0.5 mol) in 250 mL of methanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate beaker, carefully dissolve sodium cyanide (27.0 g, 0.55 mol) in 100 mL of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment.
-
Slowly add the sodium cyanide solution to the stirred reaction mixture via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent.
Step 2: Work-up and Extraction
-
Once the reaction is complete, pour the mixture into a 2 L separatory funnel containing 500 mL of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic layers and wash with brine (2 x 150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
Purification
Method 1: Recrystallization
-
Dissolve the crude product in a minimal amount of hot methanol or ethanol.
-
Slowly add deionized water until the solution becomes cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Method 2: Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| Benzaldehyde | 53.0 g (0.5 mol) |
| Morpholine | 43.5 g (0.5 mol) |
| Sodium Cyanide | 27.0 g (0.55 mol) |
| Solvent | Methanol |
| Reaction Time | 12-18 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78-80 °C |
Table 1: Summary of Reaction Parameters and Product Characteristics.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.55-7.45 (m, 2H, Ar-H), 7.40-7.30 (m, 3H, Ar-H), 4.75 (s, 1H, CH-CN), 3.80-3.70 (t, J=4.7 Hz, 4H, O-CH₂), 2.70-2.60 (t, J=4.7 Hz, 4H, N-CH₂).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 135.5 (Ar-C), 129.2 (Ar-CH), 128.9 (Ar-CH), 127.8 (Ar-CH), 118.0 (CN), 67.0 (O-CH₂), 63.5 (CH-CN), 50.5 (N-CH₂).
-
HPLC: Purity >98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detector: UV at 254 nm).
-
Mass Spectrometry (ESI-MS): m/z 203.12 [M+H]⁺.
Biological Context: Potential Role as a PI3K/Akt/mTOR Pathway Inhibitor
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, growth, and survival.[1][2] Dysregulation of this pathway is frequently observed in various cancers, making it a significant target for drug discovery.[4] The morpholine ring is a common structural motif in many known PI3K and mTOR inhibitors, where it often forms critical hydrogen bond interactions with the hinge region of the kinase domain.[1][4][6]
While the direct inhibitory activity of this compound on the PI3K/Akt/mTOR pathway has not been explicitly reported, its structural similarity to known inhibitors suggests it could serve as a valuable scaffold for the development of novel therapeutic agents targeting this pathway. Further biological evaluation is warranted to explore its potential as a modulator of this critical signaling cascade.
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Morpholino-2-phenylacetonitrile
Welcome to the technical support center for the synthesis of 2-Morpholino-2-phenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common and direct method for synthesizing this compound is a one-pot three-component Strecker reaction. This reaction involves the condensation of benzaldehyde, morpholine, and a cyanide source, typically potassium cyanide (KCN) or sodium cyanide (NaCN).
Q2: What is the mechanism of the Strecker reaction in this synthesis?
A2: The reaction proceeds in two main stages within the same pot:
-
Iminium Ion Formation: Benzaldehyde and morpholine react to form a morpholinium ion intermediate.
-
Nucleophilic Attack: The cyanide ion (from KCN or NaCN) then acts as a nucleophile, attacking the iminium ion to form the final product, this compound.
Q3: What are the most critical parameters affecting the yield of this reaction?
A3: The key parameters that significantly influence the reaction yield are:
-
Purity of Reagents: Using freshly distilled benzaldehyde and dry solvents is crucial.
-
Reaction Temperature: Maintaining the recommended temperature range is vital for minimizing side reactions.
-
pH of the Reaction Mixture: The pH can affect the equilibrium of the iminium ion formation and the availability of the cyanide nucleophile.
-
Rate of Addition of Reagents: Slow and controlled addition of the cyanide source is important to manage the reaction exotherm and prevent side product formation.
Q4: Are there any common side reactions to be aware of?
A4: Yes, several side reactions can occur and lower the yield of the desired product:
-
Cyanohydrin Formation: Benzaldehyde can react directly with the cyanide ion to form mandelonitrile, a common byproduct in Strecker syntheses.
-
Cannizzaro Reaction: Under basic conditions, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.
-
Hydrolysis of the Nitrile: Prolonged exposure to acidic or basic conditions during workup can lead to the hydrolysis of the nitrile group to an amide or a carboxylic acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure or wet reagents. 2. Incorrect reaction temperature. 3. Inefficient stirring. 4. Incorrect stoichiometry of reactants. | 1. Use freshly distilled benzaldehyde and anhydrous solvents. Ensure morpholine is free of water. 2. Carefully monitor and control the reaction temperature within the specified range. 3. Use a mechanical stirrer to ensure a homogeneous reaction mixture. 4. Accurately measure all reactants. A slight excess of the amine and cyanide source may be beneficial. |
| Presence of a Significant Amount of Mandelonitrile (Cyanohydrin) Byproduct | The rate of cyanide addition to benzaldehyde is competing with or exceeding the rate of iminium ion formation. | 1. Ensure the morpholine and benzaldehyde have had sufficient time to form the iminium ion before adding the cyanide source. 2. Add the cyanide solution slowly and at a low temperature to favor the reaction with the iminium ion. 3. Adjust the pH of the reaction mixture to optimize iminium ion formation. |
| Formation of Benzyl Alcohol and Benzoic Acid | The reaction conditions are too basic, leading to the Cannizzaro reaction of unreacted benzaldehyde. | 1. Carefully control the pH of the reaction mixture. 2. Ensure the reaction goes to completion to consume all the benzaldehyde. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography. 2. Ensure all solvent is removed under reduced pressure after extraction. Trituration with a suitable non-polar solvent like hexane may induce crystallization. |
| Hydrolysis of the Nitrile Group During Workup | Prolonged exposure to strong acidic or basic conditions. | 1. Minimize the time the product is in contact with acidic or basic aqueous solutions during the workup. 2. Use mild acidic or basic solutions for washing and neutralization steps. |
Data Presentation
The following table summarizes the effect of different cyanide sources on the yield of α-aminonitriles in Strecker-type reactions. While not specific to this compound, it provides a general comparison of commonly used reagents.
| Cyanide Source | Catalyst/Conditions | Typical Yield Range (%) | Reference |
| KCN/NaCN | Buffered aqueous media | 70-90 | [1] |
| Trimethylsilyl cyanide (TMSCN) | Lewis acid or organocatalyst | 80-95 | [2] |
| Acetone cyanohydrin | - | 75-85 | [3] |
| Potassium hexacyanoferrate(II) | Benzoyl chloride promoter | High | [4] |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound (Adapted from a similar Strecker Synthesis)
This protocol is adapted from the synthesis of α-(N,N-dimethylamino)phenylacetonitrile and should be optimized for the specific synthesis of the morpholino derivative.[5]
Materials:
-
Benzaldehyde (freshly distilled)
-
Morpholine
-
Sodium bisulfite
-
Sodium cyanide (or Potassium cyanide)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a beaker equipped with a mechanical stirrer, dissolve sodium bisulfite in water.
-
Add freshly distilled benzaldehyde to the sodium bisulfite solution and stir for 20 minutes to form the bisulfite addition product.
-
Slowly add morpholine to the slurry.
-
Cool the mixture in an ice bath.
-
In a separate flask, prepare a solution of sodium cyanide in water.
-
Slowly add the sodium cyanide solution to the cooled reaction mixture with vigorous stirring.
-
Continue stirring in the ice bath for one hour, then allow the mixture to warm to room temperature and stir for an additional two hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic extracts and wash them with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.
Visualizations
Caption: A streamlined workflow for the synthesis of this compound.
References
"common side products in the synthesis of 2-Morpholino-2-phenylacetonitrile"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Morpholino-2-phenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for synthesizing this compound is a variation of the Strecker amino acid synthesis. This one-pot, three-component reaction involves the condensation of benzaldehyde, morpholine, and a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).
Q2: What are the most common side products I should be aware of during this synthesis?
The formation of side products is a common issue. Key undesired compounds include:
-
2-Morpholino-2-phenylacetamide: Formed by the partial hydrolysis of the nitrile group.
-
2-Morpholino-2-phenylacetic acid: Results from the complete hydrolysis of the nitrile group.
-
Benzaldehyde cyanohydrin (Mandelonitrile): Formed by the direct reaction of benzaldehyde with the cyanide source.
-
Benzoin: A product of the self-condensation of benzaldehyde.
-
Benzoic acid and Benzyl alcohol: These can be formed via the Cannizzaro reaction of benzaldehyde, especially under strongly basic conditions.
Q3: How can I minimize the formation of hydrolysis-related side products?
To reduce the formation of the corresponding amide and carboxylic acid, it is crucial to work under anhydrous conditions as much as possible, especially during the reaction and initial work-up. Prolonged exposure to acidic or basic aqueous conditions during the work-up should be avoided.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying impurities?
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For detailed analysis of the product mixture and identification of impurities, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure efficient stirring.- Check the quality and stoichiometry of reagents. |
| Side reactions consuming starting materials. | - Control the reaction temperature to minimize side reactions like the Cannizzaro reaction.- Add the cyanide source slowly to a mixture of benzaldehyde and morpholine. | |
| Significant amount of 2-Morpholino-2-phenylacetamide and/or 2-Morpholino-2-phenylacetic acid | Hydrolysis of the nitrile product during reaction or work-up. | - Use anhydrous solvents and reagents.- Minimize the duration of the aqueous work-up.- Perform the work-up at a lower temperature.- Neutralize the reaction mixture carefully to avoid strongly acidic or basic conditions. |
| Presence of unreacted benzaldehyde | Insufficient amount of morpholine or cyanide. | - Verify the stoichiometry of the reactants.- Ensure the cyanide source is of good quality and has not degraded. |
| Poor reaction conditions. | - Optimize reaction temperature and time. | |
| Formation of a significant amount of benzoin | Self-condensation of benzaldehyde. | - This is more likely if the cyanide concentration is high relative to the amine.- Ensure a slight excess of morpholine is present to favor iminium ion formation. |
| Detection of benzoic acid and benzyl alcohol | Cannizzaro reaction of benzaldehyde. | - Avoid strongly basic conditions.- If a basic catalyst is used, opt for a milder one. |
Quantitative Data on Side Product Formation (Illustrative)
The following table provides an illustrative example of a product distribution that might be observed under suboptimal reaction conditions, leading to the formation of various side products. Actual yields will vary depending on the specific experimental protocol.
| Compound | Structure | Typical Yield (%) | Notes |
| This compound | C₁₂H₁₄N₂O | 65 | Desired Product |
| 2-Morpholino-2-phenylacetamide | C₁₂H₁₆N₂O₂ | 15 | Partial Hydrolysis |
| 2-Morpholino-2-phenylacetic acid | C₁₂H₁₅NO₃ | 5 | Complete Hydrolysis |
| Benzaldehyde Cyanohydrin | C₈H₇NO | 5 | Incomplete iminium formation |
| Unreacted Benzaldehyde | C₇H₆O | 5 | Incomplete Reaction |
| Other Side Products | - | <5 | e.g., Benzoin, Benzoic Acid |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on the Strecker synthesis.
Materials:
-
Benzaldehyde (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Cyanide (KCN) (1.2 eq)
-
Glacial Acetic Acid
-
Methanol
-
Water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) and morpholine (1.1 eq) in methanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of cold water.
-
Slowly add the cold KCN solution to the stirred benzaldehyde-morpholine mixture.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, add water to the reaction mixture and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Visualizations
Caption: Main synthesis pathway and common side reactions.
Technical Support Center: Synthesis of 2-Morpholino-2-phenylacetonitrile
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-Morpholino-2-phenylacetonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for the synthesis of this compound is a one-pot, three-component Strecker reaction. This reaction involves the condensation of benzaldehyde, morpholine, and a cyanide source, typically trimethylsilyl cyanide (TMSCN).
Q2: What is the general reaction scheme for the Strecker synthesis of this compound?
The reaction proceeds through the formation of an iminium ion intermediate from the reaction of benzaldehyde and morpholine. This is followed by the nucleophilic addition of a cyanide anion to the iminium ion, yielding the α-aminonitrile product.
Q3: What are the key reaction parameters to control for a successful synthesis?
Critical parameters to monitor and control include reaction temperature, reaction time, stoichiometry of reactants, and the purity of starting materials. Anhydrous conditions are also important to prevent unwanted side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Ineffective cyanide source. 4. Presence of water in the reaction. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or GC. 2. Ensure the reaction temperature is not excessively high. Use a stable cyanide source. 3. Use a reliable cyanide source like trimethylsilyl cyanide (TMSCN). 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Side Products | 1. Hydrolysis of the nitrile group: The nitrile can be hydrolyzed to an amide or carboxylic acid if water is present. 2. Benzoin condensation: A competing reaction of benzaldehyde, especially in the presence of cyanide ions. | 1. Maintain anhydrous reaction conditions. 2. Control the reaction temperature and the rate of addition of the cyanide source. |
| Difficulty in Product Purification | 1. Oily or sticky product: The product may be difficult to crystallize. 2. Contamination with starting materials: Unreacted benzaldehyde or morpholine may co-elute with the product during chromatography. | 1. Attempt purification by column chromatography on silica gel. If the product is still an oil, try converting it to a salt (e.g., hydrochloride) to induce crystallization. 2. Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent. Perform an aqueous work-up to remove water-soluble impurities before chromatography. |
| Inconsistent Results | 1. Purity of starting materials. 2. Variations in reaction conditions. | 1. Use freshly distilled benzaldehyde and high-purity morpholine and TMSCN. 2. Carefully control all reaction parameters, including temperature, addition rates, and stirring speed. |
Experimental Protocols
General Procedure for the Synthesis of this compound (Strecker Reaction)
-
To a solution of benzaldehyde (1.0 eq.) and morpholine (1.0 eq.) in a suitable anhydrous solvent (e.g., methanol, dichloromethane) at 0 °C under an inert atmosphere, add trimethylsilyl cyanide (TMSCN, 1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Data Presentation
While specific quantitative data for the synthesis of this compound is not available in the provided search results, the following table presents typical ranges for related Strecker-type syntheses of α-aminonitriles.
| Parameter | Typical Value/Range | Reference |
| Yield | 80-95% | [2] |
| Reaction Time | 1 - 24 hours | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Purification Method | Flash Column Chromatography | [3] |
Visualizations
Logical Troubleshooting Workflow
References
Technical Support Center: Optimization of Reaction Parameters for 2-Morpholino-2-phenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 2-Morpholino-2-phenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the Strecker reaction.[1][2][3][4] This is a three-component reaction involving benzaldehyde, morpholine, and a cyanide source, such as trimethylsilyl cyanide (TMSCN).[5][6][7]
Q2: What are the key reaction parameters to optimize for this synthesis?
A2: The key parameters to optimize for the Strecker synthesis of this compound include the choice of catalyst, solvent, reaction temperature, and the cyanide source. Each of these can have a significant impact on the reaction yield and purity of the final product.
Q3: Are there any safety precautions I should be aware of when performing this synthesis?
A3: Yes, this reaction involves highly toxic cyanide compounds.[8][9] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Special care should be taken to quench any residual cyanide source safely according to established laboratory procedures.
Q4: What is the general mechanism of the Strecker reaction?
A4: The Strecker reaction proceeds in two main stages. First, the morpholine reacts with benzaldehyde to form an iminium ion. Subsequently, the cyanide ion attacks the iminium ion to form the α-aminonitrile product, this compound.[2][4][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Inactive catalyst. 2. Inefficient imine formation. 3. Poor quality of reagents. 4. Suboptimal reaction temperature. | 1. Use a freshly prepared or properly stored catalyst. Consider screening different catalysts (see Table 1). 2. Ensure anhydrous conditions to favor imine formation. The use of a dehydrating agent like MgSO₄ can be beneficial.[8] 3. Use freshly distilled benzaldehyde and dry morpholine. 4. Optimize the reaction temperature. While many Strecker reactions proceed at room temperature, gentle heating may be required for some systems (see Table 3). |
| Formation of Side Products | 1. Hydrolysis of the nitrile group. 2. Formation of cyanohydrin from benzaldehyde. 3. Self-condensation of benzaldehyde. | 1. Work up the reaction under neutral or slightly basic conditions to avoid hydrolysis of the nitrile to the corresponding carboxylic acid.[2][8] 2. Ensure the cyanide source is added after the formation of the imine, or use a catalyst that favors the Strecker reaction over cyanohydrin formation. 3. Use a stoichiometric amount of morpholine and add it to the benzaldehyde before introducing the catalyst and cyanide source. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Oily or hard-to-crystallize product. 3. Contamination with catalyst residues. | 1. Monitor the reaction by TLC to ensure completion. If starting materials persist, consider increasing the reaction time or temperature. 2. Attempt purification by column chromatography on silica gel. If the product is an oil, try to form a salt (e.g., hydrochloride) which may be crystalline. 3. If a solid catalyst is used, ensure it is completely filtered off. For soluble catalysts, an appropriate aqueous wash during workup may be necessary. |
| Reaction is Sluggish or Stalls | 1. Insufficient catalyst loading. 2. Inappropriate solvent. 3. Low reaction temperature. | 1. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). 2. Screen different solvents. While aprotic solvents like CH₂Cl₂ are common, sometimes protic solvents like ethanol or even water can be effective (see Table 2).[10] 3. Gradually increase the reaction temperature and monitor the progress by TLC. |
Data Presentation
Table 1: Effect of Various Catalysts on the Strecker Reaction Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | CH₂Cl₂ | Room Temp. | 24 | < 5 |
| 2 | Bi(NO₃)₃ (10) | MeCN | Room Temp. | 2 | 92 |
| 3 | In (10) | Water | Room Temp. | 0.5 | 95 |
| 4 | B-MCM-41 (50 mg) | CH₂Cl₂ | Room Temp. | 1 | 98 |
| 5 | TBAPINO (3) | EtOH | Room Temp. | 0.5 | 99 |
Data is representative for the Strecker reaction of benzaldehyde and an amine with TMSCN, adapted from literature reports for similar substrates.[5][6][7][11]
Table 2: Influence of Solvent on Reaction Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bi(NO₃)₃ (10 mol%) | CH₂Cl₂ | Room Temp. | 2 | 85 |
| 2 | Bi(NO₃)₃ (10 mol%) | THF | Room Temp. | 2 | 82 |
| 3 | Bi(NO₃)₃ (10 mol%) | MeCN | Room Temp. | 2 | 92 |
| 4 | Bi(NO₃)₃ (10 mol%) | EtOH | Room Temp. | 2 | 78 |
| 5 | In (10 mol%) | Water | Room Temp. | 0.5 | 95 |
Data is representative for the Strecker reaction of benzaldehyde and an amine with TMSCN, adapted from literature reports for similar substrates.[6][10]
Table 3: Effect of Temperature on Reaction Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bi(NO₃)₃ (10 mol%) | MeCN | 0 | 4 | 75 |
| 2 | Bi(NO₃)₃ (10 mol%) | MeCN | Room Temp. (~25) | 2 | 92 |
| 3 | Bi(NO₃)₃ (10 mol%) | MeCN | 40 | 1 | 90 |
| 4 | Bi(NO₃)₃ (10 mol%) | MeCN | 60 | 1 | 85 |
Data is representative for the Strecker reaction of benzaldehyde and an amine with TMSCN, adapted from literature reports for similar substrates.[6]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from general procedures for the Strecker reaction.[7][11]
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
Morpholine (1.0 mmol, 1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 eq)
-
Catalyst (e.g., B-MCM-41, 50 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (2 mL)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and morpholine (1.0 mmol) in anhydrous dichloromethane (2 mL).
-
Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.
-
Add the catalyst (e.g., B-MCM-41, 50 mg) to the mixture.
-
Add trimethylsilyl cyanide (1.2 mmol) dropwise to the stirring mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-2 hours, as indicated by the disappearance of the starting material), filter off the catalyst and wash it with ethyl acetate.
-
Combine the filtrate and washings and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or diethyl ether) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for low-yield reactions.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for morpholine-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. leah4sci.com [leah4sci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
"preventing decomposition of 2-Morpholino-2-phenylacetonitrile during synthesis"
Welcome to the technical support center for the synthesis of 2-Morpholino-2-phenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during its synthesis and workup?
A1: The two main decomposition pathways for this compound, a type of α-aminonitrile, are hydrolysis and the retro-Strecker reaction.[1]
-
Hydrolysis: The nitrile group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2] This reaction can lead to the formation of 2-morpholino-2-phenylacetamide and subsequently 2-morpholino-2-phenylacetic acid.
-
Retro-Strecker Reaction: This is the reverse of the formation reaction.[1] The C-C bond between the phenyl-morpholino substituted carbon and the nitrile group cleaves, leading to the reformation of an iminium ion and a cyanide ion. The iminium ion can then hydrolyze back to benzaldehyde and morpholine. This process is often promoted by heat.[1][3]
Q2: I'm observing a significant loss of my product and the reappearance of benzaldehyde in my crude NMR. What is the likely cause?
A2: The reappearance of benzaldehyde is a strong indicator that the retro-Strecker reaction is occurring.[1] This decomposition is often triggered by excessive heat during the reaction or during solvent removal under reduced pressure. Certain purification conditions, such as prolonged exposure to acidic surfaces like standard silica gel, can also promote this pathway.[1]
Q3: My purified product appears to be a different compound after sitting in storage. How stable is this compound?
A3: While specific stability data for this compound is not extensively published, α-aminonitriles, in general, can be unstable.[4] Hydrolysis can occur in the presence of atmospheric moisture, especially if trace acidic or basic impurities are present. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature.
Q4: Why does my compound show significant streaking or tailing on a standard silica gel TLC plate or column?
A4: this compound is a basic compound due to the tertiary amine of the morpholine ring. Standard silica gel is acidic because of the presence of silanol groups (Si-OH).[1] The strong interaction between the basic product and the acidic stationary phase leads to poor chromatographic performance, such as streaking and tailing. This interaction can also catalyze on-column decomposition.[1]
Q5: Can I use aqueous solutions during the workup of my reaction?
A5: While aqueous workups are common, they should be performed with care to minimize hydrolysis.[1][2] It is crucial to avoid strongly acidic or basic conditions. Use of saturated sodium bicarbonate or brine solutions is generally preferred over strong acids or bases for neutralization and washing steps. Work quickly and at low temperatures to reduce the contact time with the aqueous phase.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Decomposition during reaction: The reaction temperature may be too high, promoting the retro-Strecker reaction.[1] 2. Decomposition during workup: Hydrolysis due to acidic or basic conditions.[1][2] 3. Incomplete reaction: Insufficient reaction time or inefficient cyanide source. | 1. Maintain a lower reaction temperature and monitor the reaction progress closely by TLC or LC-MS. 2. During workup, use mild buffers (e.g., saturated NaHCO₃) for neutralization. Keep the temperature low (ice bath) and minimize contact time with aqueous layers. 3. Ensure the cyanide source is fresh and the reaction is allowed to proceed to completion. |
| Product Decomposes on Silica Gel Column | 1. Acidic nature of silica gel: The acidic silanol groups catalyze the retro-Strecker reaction and/or hydrolysis.[1] 2. Prolonged contact time: A slow-running column increases the time the compound is exposed to the silica. | 1. Use deactivated silica gel: Prepare a slurry of silica gel with a small percentage of triethylamine (e.g., 1-2% v/v) in the eluent to neutralize the acidic sites.[1] 2. Use an alternative stationary phase: Consider using neutral or basic alumina for purification. 3. Optimize chromatography conditions: Use a slightly more polar solvent system to ensure the compound elutes faster. |
| Presence of Benzaldehyde in Purified Product | 1. Thermal decomposition: High temperatures during solvent evaporation (rotary evaporator).[1] 2. Retro-Strecker reaction on silica: As described above. | 1. Remove solvent at the lowest possible temperature. Use a high-vacuum pump if necessary, but be mindful of the compound's volatility. 2. Implement the modified chromatography techniques mentioned above. |
| Presence of 2-morpholino-2-phenylacetamide in Product | 1. Partial hydrolysis: Exposure to water during workup or purification, especially under non-neutral pH.[2][5] | 1. Ensure all solvents and reagents for workup and purification are anhydrous, if possible. 2. If an aqueous workup is necessary, ensure the pH is kept as close to neutral as possible. 3. Purify the product quickly after the workup to prevent further hydrolysis. |
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the Strecker synthesis, adapted for a secondary amine.
Materials:
-
Benzaldehyde
-
Morpholine
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve benzaldehyde (1.0 equivalent) and morpholine (1.0 equivalent) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., Dichloromethane) two more times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure at a temperature below 35-40 °C.
-
Purify the crude product immediately using the recommended chromatography protocol below.
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
Triethylamine
Procedure:
-
Prepare the deactivated silica: Prepare the eluent system for the column. Add triethylamine to the eluent to a final concentration of 1% (v/v).
-
Pack the column: Pack the chromatography column with silica gel using the triethylamine-containing eluent.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column: Run the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.
-
Isolate the product: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature (<35-40 °C).
Visualizing Decomposition and Prevention
Decomposition Pathways
Caption: Major decomposition pathways for this compound.
Troubleshooting Workflow for Product Instability
Caption: Troubleshooting workflow for identifying and addressing product decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chirally and chemically reversible Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. arkat-usa.org [arkat-usa.org]
Technical Support Center: Analysis of Impurities in 2-Morpholino-2-phenylacetonitrile Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Morpholino-2-phenylacetonitrile. It provides troubleshooting advice and frequently asked questions regarding the identification and analysis of impurities that may arise during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route for this compound is a variation of the Strecker amino acid synthesis.[1][2][3] This one-pot, three-component reaction involves the condensation of benzaldehyde, morpholine, and a cyanide source, typically sodium cyanide or potassium cyanide. The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the cyanide ion to yield the α-aminonitrile product.
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: Several impurities can form during the synthesis, originating from starting materials, side reactions, and degradation of the product. These can be broadly categorized as:
-
Process-related impurities: Unreacted starting materials such as benzaldehyde and morpholine.
-
Side-reaction products: Impurities formed from competing reactions, such as the formation of benzaldehyde cyanohydrin.
-
Degradation products: Hydrolysis of the nitrile group to form the corresponding amide or carboxylic acid.
Q3: How can I detect and quantify these impurities?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying known and unknown impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, this synthesis involves highly toxic cyanide salts and can generate hydrogen cyanide gas, especially in acidic conditions. All manipulations involving cyanide should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is crucial to have a cyanide poisoning antidote kit readily available and to be trained in its use.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature or pH. - Side reaction consuming starting materials. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature and pH. The reaction is often favored under slightly acidic to neutral conditions to promote iminium ion formation. - Control the stoichiometry of reactants carefully. A slow addition of the cyanide source can sometimes minimize side reactions. |
| Presence of a Significant Amount of Benzaldehyde in the Final Product | - Incomplete reaction. - Inefficient purification. | - Ensure the reaction has gone to completion. - Optimize the purification step. Recrystallization or column chromatography can be effective in removing unreacted benzaldehyde. |
| An Unexpected Peak in the HPLC Chromatogram | - Formation of a side-product, such as benzaldehyde cyanohydrin. - Presence of a degradation product, like the corresponding amide. | - Use LC-MS to determine the molecular weight of the unknown impurity. - Isolate the impurity using preparative HPLC for structural elucidation by NMR. - Compare the retention time with a synthesized standard of the suspected impurity, if possible. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities that inhibit crystallization. - The product may be intrinsically an oil at room temperature. | - Purify the product further using column chromatography to remove impurities. - Attempt crystallization from a different solvent system. - If the product is an oil, confirm its purity by HPLC and spectroscopic methods. |
Potential Impurities and Their Characterization
A summary of potential impurities, their likely formation pathways, and analytical data is presented below.
| Impurity Name | Structure | Formation Pathway | Typical Analytical Data (LC-MS) |
| Benzaldehyde | C₇H₆O | Unreacted starting material. | [M+H]⁺ = 107 |
| Morpholine | C₄H₉NO | Unreacted starting material. | [M+H]⁺ = 88 |
| Benzaldehyde Cyanohydrin | C₈H₇NO | Nucleophilic addition of cyanide to benzaldehyde. This is a known side reaction in Strecker syntheses involving benzaldehyde.[4] | [M-H]⁻ = 132 |
| 2-Morpholino-2-phenylacetamide | C₁₂H₁₆N₂O₂ | Hydrolysis of the nitrile group of the final product during workup or storage. | [M+H]⁺ = 221 |
| Phenylglyoxylic Acid | C₈H₆O₃ | Oxidation of benzaldehyde followed by reaction with cyanide and hydrolysis. | [M-H]⁻ = 149 |
Experimental Protocols
1. Synthesis of this compound (Illustrative)
Disclaimer: This is a general procedure and should be optimized for specific laboratory conditions.
To a stirred solution of benzaldehyde (10.6 g, 0.1 mol) and morpholine (8.7 g, 0.1 mol) in 100 mL of methanol at 0-5 °C, a solution of potassium cyanide (6.5 g, 0.1 mol) in 20 mL of water is added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (150 mL) and water (100 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.
2. HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Synthesis Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Impurity Formation Pathway
Caption: Potential pathways for the formation of the desired product and key impurities.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies - Durham e-Theses [etheses.dur.ac.uk]
"alternative catalysts for the synthesis of 2-Morpholino-2-phenylacetonitrile"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Morpholino-2-phenylacetonitrile.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a valuable intermediate in pharmaceutical development. The synthesis is typically achieved through a one-pot, three-component Strecker reaction involving benzaldehyde, morpholine, and a cyanide source.
1. Low or No Product Yield
Possible Causes:
-
Ineffective Catalyst: The chosen catalyst may not be optimal for this specific transformation.
-
Poor Quality Reagents: Degradation of benzaldehyde, morpholine, or the cyanide source can impede the reaction.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield.
-
Iminium Ion Formation Issues: The formation of the intermediate iminium ion from benzaldehyde and morpholine may be inefficient.
Troubleshooting Steps:
-
Catalyst Selection:
-
While the classical Strecker reaction can proceed without a catalyst, employing a catalyst can significantly improve yields and reaction rates.
-
Consider using Lewis acids such as Bismuth(III) nitrate or heterogeneous catalysts like MCM-41.
-
-
Reagent Quality Check:
-
Ensure benzaldehyde is free of benzoic acid by distillation.
-
Use freshly opened or properly stored morpholine.
-
Verify the purity of the cyanide source.
-
-
Optimization of Reaction Conditions:
-
Temperature: For uncatalyzed reactions, moderate temperatures are generally effective. For catalyzed reactions, consult the specific protocol.
-
Solvent: Acetonitrile is a common solvent for the Bismuth(III) nitrate catalyzed reaction. Water can also be used in some protocols.
-
Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
-
-
Facilitating Iminium Ion Formation:
-
The use of a Dean-Stark apparatus can help remove water and drive the equilibrium towards iminium ion formation, especially in uncatalyzed reactions.
-
2. Formation of Side Products
Possible Side Products:
-
Benzoin Condensation Products: Self-condensation of benzaldehyde can occur, especially under basic conditions.
-
Cyanohydrin of Benzaldehyde: Direct reaction of benzaldehyde with the cyanide source.
-
Products from Morpholine Degradation: Under harsh conditions, morpholine can undergo side reactions.
Troubleshooting Steps:
-
Control of Reaction Conditions:
-
Maintain the recommended reaction temperature to minimize side reactions.
-
Ensure slow and controlled addition of the cyanide source.
-
-
Use of a Catalyst: A suitable catalyst can promote the desired three-component reaction over side reactions.
-
Purification: Employ column chromatography or recrystallization to separate the desired product from impurities.
3. Difficulty in Product Isolation and Purification
Possible Causes:
-
Emulsion Formation during Workup: The presence of morpholine can sometimes lead to emulsions during aqueous extraction.
-
Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging.
Troubleshooting Steps:
-
Workup Procedure:
-
Use brine washes to break emulsions.
-
Consider a solvent swap to a less polar solvent before extraction.
-
-
Chromatography Optimization:
-
Experiment with different solvent systems for column chromatography to achieve better separation.
-
Consider using a different stationary phase if co-elution persists.
-
II. Frequently Asked Questions (FAQs)
Q1: What are some alternative catalysts to the traditional uncatalyzed Strecker reaction for synthesizing this compound?
A1: Several alternative catalysts can be employed to improve the efficiency of the synthesis. These include:
-
Bismuth(III) nitrate (Bi(NO₃)₃): An effective Lewis acid catalyst for the one-pot, three-component synthesis of α-aminonitriles.[1]
-
MCM-41: A mesoporous silica material that can act as a heterogeneous catalyst.
-
Copper(I) and Copper(II) complexes: While more commonly used for the synthesis of substituted morpholines from different starting materials, copper catalysts have shown utility in related three-component reactions.[2][3]
Q2: What are the advantages of using a catalyst in this synthesis?
A2: Using a catalyst can offer several advantages, including:
-
Increased Reaction Rate: Catalysts can significantly shorten the required reaction time.
-
Improved Yields: By promoting the desired reaction pathway, catalysts can lead to higher product yields.
-
Milder Reaction Conditions: Catalyzed reactions can often be performed under less harsh conditions (e.g., lower temperatures), which can reduce the formation of side products.
-
Enhanced Selectivity: A catalyst can favor the formation of the desired product over potential side reactions.
Q3: Can I use other cyanide sources besides trimethylsilyl cyanide (TMSCN)?
A3: Yes, alternative cyanide sources can be used. However, it is crucial to consider their reactivity and safety. Common alternatives include:
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN): These are effective but highly toxic and require careful handling.
-
Acetone Cyanohydrin: A less volatile and often safer alternative to HCN.
-
Copper(I) Cyanide: Can be used in certain diastereoselective Strecker reactions.[4]
Q4: I am observing a significant amount of benzaldehyde cyanohydrin as a byproduct. How can I minimize this?
A4: The formation of benzaldehyde cyanohydrin is a common side reaction. To minimize it:
-
Control the order of addition: Pre-forming the iminium ion by reacting benzaldehyde and morpholine before adding the cyanide source can be beneficial.
-
Use a Lewis acid catalyst: A Lewis acid can activate the iminium ion, making it more susceptible to nucleophilic attack by the cyanide, thus favoring the desired reaction.
Q5: My reaction is very slow. What can I do to speed it up?
A5: To increase the reaction rate:
-
Increase the temperature: Gently heating the reaction mixture can increase the rate, but be cautious of promoting side reactions.
-
Use a catalyst: As mentioned, catalysts like Bismuth(III) nitrate can significantly accelerate the reaction.
-
Solvent choice: Ensure you are using an appropriate solvent that facilitates the dissolution of all reactants.
III. Quantitative Data on Alternative Catalysts
The following table summarizes the performance of different catalytic systems for the synthesis of α-aminonitriles in reactions analogous to the synthesis of this compound. Note that direct data for the target molecule is limited in the literature, and the data presented is for similar Strecker-type reactions.
| Catalyst Type | Catalyst Example | Starting Materials | Cyanide Source | Reaction Conditions | Yield (%) | Reference |
| Lewis Acid | Bismuth(III) nitrate | Benzaldehyde, Aniline | TMSCN | Acetonitrile, Room Temp. | High | [1] |
| Heterogeneous | MCM-41 | Benzaldehyde, Aniline | TMSCN | Solvent-free, Room Temp. | ~95% | |
| Transition Metal | Copper(I) Triflate | Benzaldehyde, Aniline | Not specified | Toluene, 100°C | Good |
Note: This data is for the synthesis of 2-anilino-2-phenylacetonitrile and serves as a reference. The actual yields for this compound may vary.
IV. Experimental Protocols
1. General Uncatalyzed One-Pot Synthesis of this compound
-
Materials:
-
Benzaldehyde
-
Morpholine
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of benzaldehyde (1.0 mmol) in methanol (5 mL) at room temperature, add morpholine (1.1 mmol).
-
Stir the mixture for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
2. Bismuth(III) Nitrate Catalyzed Synthesis of α-Aminonitriles (General Protocol)
-
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Amine (e.g., Morpholine)
-
Trimethylsilyl cyanide (TMSCN)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Acetonitrile
-
-
Procedure:
-
To a stirred solution of the aldehyde (1 mmol) and amine (1 mmol) in acetonitrile (5 mL), add Bi(NO₃)₃·5H₂O (5-10 mol%).
-
Stir the mixture at room temperature for a few minutes.
-
Add TMSCN (1.2 mmol) and continue stirring at room temperature.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.[1]
-
V. Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low or no product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereocontrolled Strecker reaction using (S)-5-phenylmorpholin-2-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isolating Pure 2-Morpholino-2-phenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Morpholino-2-phenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound that influences the work-up procedure?
A1: The most common synthetic route is a variation of the Strecker synthesis, which involves the reaction of benzaldehyde, morpholine, and a cyanide source. The work-up procedure is designed to remove unreacted starting materials, byproducts, and the cyanide source from the reaction mixture.
Q2: My crude product is an oil or resin-like substance and is difficult to handle. What should I do?
A2: It is not uncommon for crude aminonitriles to be oily. This can be due to the presence of impurities. Attempting to purify the material via column chromatography or by forming a salt (e.g., hydrochloride salt) to induce crystallization can be effective.
Q3: I am observing significant streaking on my silica gel TLC plate during reaction monitoring and purification. What is the cause and how can I mitigate it?
A3: The basic nature of the morpholine group in your compound can cause streaking on silica gel. To counter this, you can add a small amount of a basic modifier to your eluent system, such as triethylamine (typically 0.1-1%) or ammonium hydroxide. Alternatively, using neutral or basic alumina for chromatography can also prevent streaking.
Q4: My final product appears to be degrading over time, even after purification. How can I improve its stability?
A4: Aminonitriles can be susceptible to hydrolysis, especially in the presence of moisture and acid or base. Ensure the purified product is thoroughly dried and stored under an inert atmosphere at a low temperature (0-8°C is recommended).[1] If instability remains an issue, consider converting the aminonitrile to a more stable salt form for storage.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield After Work-up | - Incomplete reaction. - Hydrolysis of the aminonitrile during aqueous work-up. - Product loss during extraction due to incorrect pH. | - Monitor the reaction to completion using TLC or LC-MS. - Minimize the time the product is in contact with aqueous acidic or basic solutions. - Ensure the aqueous layer is sufficiently basic (pH > 9) before extracting with an organic solvent to ensure the amine is in its freebase form. |
| Product Contaminated with Starting Benzaldehyde | - Incomplete reaction or use of excess benzaldehyde. | - Wash the organic layer with a sodium bisulfite solution to form a water-soluble adduct with the aldehyde. |
| Presence of a Side-Product with a Higher Molecular Weight | - Formation of an aminal or other condensation byproducts. | - Ensure a 1:1:1 stoichiometry of benzaldehyde, morpholine, and cyanide source. - Control the reaction temperature to minimize side reactions. |
| Difficulty in Achieving High Purity by Recrystallization | - The compound may have a tendency to oil out. - The chosen solvent system may not be optimal. | - Try a two-solvent recrystallization system. Good starting points include ethyl acetate/hexane or methanol/diethyl ether. - If the product oils out, try redissolving in the hot solvent and cooling more slowly, or adding slightly more of the better solvent. |
| Product is Colored | - Presence of impurities from starting materials or side reactions. | - Treat a solution of the crude product with activated carbon before the final purification step. |
Experimental Protocols
General Aqueous Work-up Procedure
This protocol is a general guideline and may need to be optimized for your specific reaction conditions.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with water and an immiscible organic solvent such as ethyl acetate or dichloromethane.
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pH Adjustment: Carefully adjust the pH of the aqueous layer to >9 with a base (e.g., 1 M NaOH) to ensure the product is in its freebase form.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
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Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Purification by Recrystallization
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Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the compound when hot but not at room temperature. Common solvent pairs for aminonitriles include ethyl acetate/hexane and methanol/diethyl ether.
-
Dissolution: Dissolve the crude product in a minimal amount of the boiling solvent (or the more polar solvent of a pair).
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Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, add the less polar solvent dropwise to the hot solution until it becomes cloudy, then add a drop or two of the more polar solvent to redissolve the solid. Then, allow it to cool.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data
Table 1: Typical Solvent Volumes for Work-up and Extraction
| Step | Solvent/Reagent | Typical Volume (relative to reaction volume) |
| Dilution | Water | 2-3 x |
| Dilution | Organic Solvent (e.g., Ethyl Acetate) | 2-3 x |
| Extraction | Organic Solvent (e.g., Ethyl Acetate) | 3 x 1-2 x |
| Washing | Water | 1 x |
| Washing | Brine | 1 x |
Table 2: Example Recrystallization Solvent Ratios
| Solvent System | Typical Ratio (Good Solvent:Poor Solvent) | Notes |
| Ethyl Acetate / Hexane | 1 : 2 to 1 : 5 | Dissolve in hot ethyl acetate, add hexane until cloudy. |
| Methanol / Diethyl Ether | 1 : 3 to 1 : 6 | Dissolve in methanol, add diethyl ether until cloudy. |
| Toluene | N/A (Single Solvent) | May be suitable for direct crystallization. |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
"stability issues of 2-Morpholino-2-phenylacetonitrile under different conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Morpholino-2-phenylacetonitrile. The information is intended for researchers, scientists, and professionals in drug development to anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: The key functional groups are the nitrile (-CN), the morpholine ring (a cyclic ether and tertiary amine), and the phenyl group. The nitrile group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, potentially converting to an amide or a carboxylic acid. The morpholine ring is generally stable but can undergo degradation under harsh conditions.
Q2: How should I properly store this compound to ensure its stability?
A2: To maximize stability, it is recommended to store this compound in a cool, dark, and dry place.[1] Inert atmosphere (nitrogen or argon) is also advisable for long-term storage to prevent potential oxidative degradation.
Q3: What are the likely degradation products of this compound?
A3: Based on the degradation pathways of related compounds like phenylacetonitrile, potential degradation products could arise from the hydrolysis of the nitrile group to form 2-morpholino-2-phenylacetamide and subsequently 2-morpholino-2-phenylacetic acid.[2][3] Under different conditions, degradation of the morpholine ring could also occur.
Troubleshooting Guides
Issue 1: Compound Degradation Observed During Aqueous Reactions
Q: I am observing significant degradation of this compound in my aqueous reaction mixture. What could be the cause and how can I mitigate it?
A: Degradation in aqueous media is likely due to hydrolysis of the nitrile group, which can be catalyzed by acidic or basic conditions.
-
Troubleshooting Steps:
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pH Monitoring: Check the pH of your reaction mixture. Extreme pH values can accelerate hydrolysis.
-
Buffer Selection: If possible, perform your reaction in a buffered solution at a neutral or near-neutral pH to minimize acid or base-catalyzed hydrolysis.
-
Temperature Control: Higher temperatures can increase the rate of hydrolysis. Consider running your reaction at a lower temperature.
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Reaction Time: Minimize the reaction time to reduce the exposure of the compound to conditions that may cause degradation.
-
Issue 2: Photosensitivity and Degradation Upon Exposure to Light
Q: My compound appears to be degrading when exposed to light. Is this compound light-sensitive?
-
Troubleshooting Steps:
-
Protect from Light: Conduct your experiments in amber glassware or cover your reaction vessels with aluminum foil to protect the compound from light.
-
Wavelength of Light: If using a photolytic reaction, consider the wavelength of light being used, as shorter wavelengths (UV) are typically more energetic and more likely to cause degradation.
-
Photostability Testing: If photosensitivity is a major concern, you may need to perform formal photostability studies as outlined in the ICH Q1B guidelines.[4][5]
-
Issue 3: Thermal Instability at Elevated Temperatures
Q: I suspect my compound is degrading during a high-temperature reaction. What is the thermal stability of this compound?
A: The thermal stability of this specific compound is not well-documented. However, thermal decomposition of related nitriles can occur at elevated temperatures.[6]
-
Troubleshooting Steps:
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Lower Reaction Temperature: If the reaction chemistry allows, attempt to run the reaction at a lower temperature.
-
Inert Atmosphere: Perform high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be accelerated at higher temperatures.
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Thermogravimetric Analysis (TGA): To determine the decomposition temperature of your compound, consider running a TGA analysis.
-
Summary of Potential Stability Data
As quantitative stability data for this compound is not available in the literature, the following table is provided as a template for researchers to summarize their own findings from stability studies.
| Condition | Parameter Range | Incubation Time | Percent Degradation | Degradation Products Identified | Analytical Method |
| pH | 2, 4, 7, 9, 12 | 24h, 48h, 72h | HPLC, LC-MS | ||
| Temperature | 4°C, 25°C, 40°C, 60°C | 1 week, 2 weeks, 4 weeks | HPLC, LC-MS | ||
| Light Exposure | ICH Q1B Option 2 | Per ICH guidelines | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Hydrolytic Stability Assessment
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Preparation of Solutions: Prepare buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, and 12).
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
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Incubation: Add a small aliquot of the stock solution to each buffer solution to a final concentration of approximately 1 mg/mL.
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Time Points: Incubate the solutions at a constant temperature (e.g., 40°C). Withdraw aliquots at specified time points (e.g., 0, 24, 48, and 72 hours).
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Analysis: Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.
Protocol 2: Photostability Assessment (based on ICH Q1B Option 2)
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Sample Preparation: Prepare samples of the solid compound and a solution of the compound in a suitable solvent in chemically inert, transparent containers.
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Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light.
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Light Exposure: Expose the samples to a cool white fluorescent lamp and a near UV lamp as specified in the ICH Q1B guidelines.[5] The overall illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy should be not less than 200 watt hours/square meter.[5]
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Analysis: After the exposure period, analyze the light-exposed samples and the dark controls by a stability-indicating HPLC method. Compare the results to determine the extent of photodegradation.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Logical relationships between environmental factors and stability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Phenylacetonitrile|For Research [benchchem.com]
- 3. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
"minimizing by-product formation in the Strecker reaction for 2-Morpholino-2-phenylacetonitrile"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Strecker synthesis of 2-Morpholino-2-phenylacetonitrile.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to minimize by-product formation and optimize reaction outcomes.
Q1: What are the most common by-products in the Strecker synthesis of this compound?
The primary by-products in this reaction are typically:
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Mandelonitrile: Formed from the reaction of benzaldehyde with the cyanide source before the addition of morpholine. This is a common issue in three-component, one-pot Strecker reactions.
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Unreacted Starting Materials: Residual benzaldehyde and morpholine may remain in the reaction mixture.
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Hydrolysis Products: The aminonitrile product can be susceptible to hydrolysis, especially during workup, leading to the formation of the corresponding α-aminocarboxamide or α-aminocarboxylic acid.
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Products of Morpholine Degradation: Under harsh acidic or high-temperature conditions, the morpholine ring can potentially cleave, leading to impurities such as 2-(2-aminoethoxy)acetate and glycolate.[1]
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Recommended Solution |
| Incomplete iminium ion formation | The reaction between morpholine and benzaldehyde to form the morpholinium iminium ion is a crucial step. Ensure anhydrous conditions to favor imine formation, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent or azeotropic removal of water can be beneficial. |
| Inefficient cyanide addition | The cyanide source and its addition rate are critical. For less reactive imines, a more reactive cyanide source like trimethylsilyl cyanide (TMSCN) may be preferable to alkali metal cyanides (e.g., KCN, NaCN). Slow, controlled addition of the cyanide source can help minimize side reactions. |
| Side reaction to form mandelonitrile | This occurs when the cyanide ion reacts with benzaldehyde before morpholine. To mitigate this, consider a two-step procedure where the iminium ion is pre-formed by reacting benzaldehyde and morpholine before the addition of the cyanide source. |
| Product degradation during workup | The aminonitrile product can be sensitive to pH extremes. Avoid strongly acidic or basic conditions during extraction and purification to prevent hydrolysis. |
| Suboptimal reaction temperature | Temperature can significantly influence the reaction rate and by-product formation. Experiment with a range of temperatures (e.g., room temperature to gentle heating) to find the optimal condition for your specific setup. |
Q3: I am observing a significant amount of mandelonitrile in my product mixture. How can I prevent this?
The formation of mandelonitrile is a classic example of a competing reaction. To favor the formation of the desired aminonitrile, you can:
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Pre-form the Iminium Ion: A highly effective strategy is to stir the benzaldehyde and morpholine together in the reaction solvent for a period (e.g., 30 minutes to a few hours) before introducing the cyanide source. This allows for the formation of the iminium ion in situ, which is the target for cyanide attack.
-
Control the Rate of Cyanide Addition: Adding the cyanide source slowly to the mixture of aldehyde and amine can help to ensure that the cyanide reacts with the more electrophilic iminium ion as it is formed, rather than accumulating and reacting with the less reactive aldehyde.
Q4: What is the best way to purify this compound?
Purification can often be achieved through crystallization. Here are some general guidelines:
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Solvent Selection: Common solvents for recrystallization of related phenylacetonitrile derivatives include ethanol, methanol, or diethyl ether. The ideal solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the crystals by filtration and wash with a small amount of cold solvent.
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Dry the crystals under vacuum.
-
For mixtures that are difficult to separate by crystallization, flash column chromatography on silica gel may be a suitable alternative.
Experimental Protocols
General One-Pot Synthesis of α-Aminonitriles
This procedure is adapted from a method using trimethylsilyl cyanide (TMSCN).
Materials:
-
Benzaldehyde
-
Morpholine
-
Trimethylsilyl cyanide (TMSCN)
-
Catalyst (e.g., Bismuth (III) nitrate, optional)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Ethyl acetate
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred solution of benzaldehyde (1.0 mmol) and morpholine (1.0 mmol) in anhydrous acetonitrile (5 mL), add a catalytic amount of a Lewis acid like Bismuth(III) nitrate (e.g., 5 mol%), if desired.
-
Stir the mixture at room temperature for 10-15 minutes to facilitate iminium ion formation.
-
Slowly add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary
The following table summarizes yields from a study on the Strecker reaction of benzaldehyde and aniline with TMSCN using different catalysts. While not specific to morpholine, it provides a useful comparison of catalyst effectiveness that can be extrapolated.
| Catalyst | Time (min) | Yield (%) |
| None | 180 | 10 |
| Bi(NO₃)₃·5H₂O | 15 | 95 |
| InCl₃ | 30 | 92 |
| Sc(OTf)₃ | 45 | 90 |
| BiCl₃ | 60 | 85 |
| ZnCl₂ | 120 | 70 |
| Cu(OTf)₂ | 120 | 65 |
Data adapted from a study on the synthesis of α-amino nitriles using various catalysts.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Experimental Workflow for the Synthesis of this compound
Caption: General experimental workflow for the Strecker synthesis.
References
Validation & Comparative
Comparative Guide to Purity Assessment of 2-Morpholino-2-phenylacetonitrile
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount to the integrity of their work. This guide provides a comparative overview of analytical methods for assessing the purity of 2-Morpholino-2-phenylacetonitrile, a key building block in various synthetic pathways. High-Performance Liquid Chromatography (HPLC) is highlighted as a primary technique, with comparisons to Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The selection of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the desired level of accuracy and precision, and practical considerations such as sample throughput and cost.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei. |
| Typical Purity Assay Range | 98.0% - 102.0% | 98.0% - 10 |
Spectroscopic Scrutiny: Confirming the Structure of 2-Morpholino-2-phenylacetonitrile and Its Alternatives
A Comparative Guide for Researchers
In the landscape of pharmaceutical development and organic synthesis, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive spectroscopic analysis of 2-Morpholino-2-phenylacetonitrile, a molecule of interest for its potential applications in medicinal chemistry. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we offer a detailed comparison with structurally related alternatives, namely 2-phenyl-2-(piperidin-1-yl)acetonitrile and N-benzyl-2-phenylacetamide. This objective analysis, supported by detailed experimental protocols, is designed to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its selected alternatives.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | 2243[1] | C≡N (Nitrile) stretch |
| 1117[1] | C-O-C (Ether) stretch in morpholine ring | |
| 2850-3000 | C-H (Aliphatic/Aromatic) stretch | |
| 2-phenyl-2-(piperidin-1-yl)acetonitrile | ~2230 | C≡N (Nitrile) stretch |
| 2850-3000 | C-H (Aliphatic/Aromatic) stretch | |
| N-benzyl-2-phenylacetamide | ~3300 | N-H (Amide) stretch |
| ~1640 | C=O (Amide I) stretch | |
| 2850-3000 | C-H (Aliphatic/Aromatic) stretch |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (m, 5H) | Methine Proton (s, 1H) | Morpholine/Piperidine Protons | Methylene Protons |
| This compound | 7.35–7.46[1] | 5.03 (t)[1] | 2.69 (d, 2H), 3.71 (br. s, 1H)[1] | - |
| 2-phenyl-2-(piperidin-1-yl)acetonitrile | ~7.3-7.5 | ~4.5 | ~1.5-1.7 (m, 6H), ~2.5-2.7 (m, 4H) | - |
| N-benzyl-2-phenylacetamide | ~7.2-7.4 | - | - | 3.6 (s, 2H, Ph-CH₂ ), 4.4 (d, 2H, N-CH₂ ) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | Nitrile Carbon (C≡N) | Methine Carbon | Morpholine/Piperidine Carbons | Methylene Carbon |
| This compound | 125.1, 128.3, 128.6, 142.6[1] | 118.3[1] | 70.4[1] | 50.9, 66.8 | - |
| 2-phenyl-2-(piperidin-1-yl)acetonitrile | ~127-138 | ~119 | ~65 | ~24, ~26, ~52 | - |
| N-benzyl-2-phenylacetamide | ~127-138 | - | - | - | ~43 (Ph-C H₂), ~44 (N-C H₂) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 202.26 (Calculated) | Experimental data not available in the searched literature. Predicted fragments: m/z 116 ([M-morpholine]⁺), m/z 86 (morpholine fragment) |
| 2-phenyl-2-(piperidin-1-yl)acetonitrile | 200.28 (Experimental) | m/z 116 ([M-piperidine]⁺), m/z 84 (piperidine fragment) |
| N-benzyl-2-phenylacetamide | 225.28 (Experimental) | m/z 134 ([M-benzyl]⁺), m/z 91 (benzyl fragment) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample (1-2 mg) was finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.
-
Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation : A 500 MHz NMR spectrometer was utilized for the analysis.
-
¹H NMR Data Acquisition : The proton NMR spectrum was acquired with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Data Acquisition : The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence with a 30° pulse angle, a relaxation delay of 5 seconds, and an accumulation of 1024 scans.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the sample (approximately 1 mg/mL) was prepared in methanol.
-
Instrumentation : A mass spectrometer equipped with an Electrospray Ionization (ESI) source was employed.
-
Data Acquisition : The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. The capillary voltage was set to 3.5 kV, and the cone voltage was optimized to minimize fragmentation and maximize the molecular ion signal.
Visualization of the Analytical Workflow
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the key structural features for identification.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Key distinguishing spectroscopic features of the target compound and its alternatives.
References
Comparative Reactivity Analysis of 2-Morpholino-2-phenylacetonitrile and other α-Aminonitriles
A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity profile of 2-Morpholino-2-phenylacetonitrile in comparison to other structurally diverse α-aminonitriles. This report synthesizes available experimental data and established chemical principles to provide a framework for understanding and predicting the chemical behavior of these versatile synthetic intermediates.
Introduction
α-Aminonitriles are a pivotal class of organic compounds, serving as crucial precursors in the synthesis of α-amino acids, various nitrogen-containing heterocycles, and pharmacologically active agents.[1][2] Their reactivity is primarily centered around the nitrile group and the adjacent C-H bond, which can be readily functionalized. This compound, featuring a tertiary amine in the form of a morpholine ring and a phenyl group on the α-carbon, possesses a unique combination of steric and electronic properties that influence its reactivity. This guide aims to provide a comparative analysis of its reactivity against other α-aminonitriles in key chemical transformations, supported by available experimental data and detailed protocols.
While direct comparative kinetic studies involving this compound are not extensively documented in the literature, a robust understanding of its reactivity can be extrapolated from the established principles of physical organic chemistry and the reported behavior of analogous compounds. The key factors governing the reactivity of α-aminonitriles include the nature of the substituents on the α-carbon and the nitrogen atom, which exert both steric and electronic effects.[3][4]
Synthesis of α-Aminonitriles: The Strecker Reaction
The most prevalent method for the synthesis of α-aminonitriles is the Strecker reaction, a one-pot, three-component condensation of an aldehyde or ketone, an amine, and a cyanide source.[5][6] The reaction proceeds through the formation of an imine intermediate, followed by the nucleophilic addition of cyanide.[7]
A variety of catalysts, including organocatalysts and metal-based catalysts, have been developed to improve the efficiency and enantioselectivity of the Strecker reaction.[8][9] The synthesis of this compound is typically achieved through the Strecker reaction of benzaldehyde, morpholine, and a cyanide source like trimethylsilyl cyanide (TMSCN).[10]
References
- 1. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Visible-Light-Mediated Deaminative Alkylation of Primary Amines with Silacarboxylic Acids via Isonitrile Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Morpholino-2-phenylacetonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of derivatives of 2-Morpholino-2-phenylacetonitrile, focusing on their potential as anticancer agents. The information presented is synthesized from various studies to highlight structure-activity relationships and provide insights for further research and drug development.
Introduction
The morpholine and phenylacetonitrile scaffolds are prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The combination of these two moieties in this compound and its analogs presents a promising avenue for the discovery of novel therapeutic agents. This guide summarizes the available quantitative data on the cytotoxic effects of these derivatives against various cancer cell lines and details the experimental protocols used for their evaluation.
Comparative Analysis of Biological Activity
Table 1: Cytotoxicity of 2-Morpholino-4-anilinoquinoline Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 3c | HepG2 | 11.42 | [2] |
| 3d | HepG2 | 8.50 | [2] |
| 3e | HepG2 | 12.76 | [2] |
Table 2: Cytotoxicity of Methoxy-Substituted Phenylacrylonitrile Derivatives
| Compound ID | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| 2a | MCF-7 | 131 | 24 | [3] |
| 2a | MCF-7 | 44 | 48 | [3] |
| 2b | MCF-7 | 363 | 24 | [3] |
| 2b | MCF-7 | 34 | 48 | [3] |
Table 3: Cytotoxicity of Other Morpholine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 2g | SW480 | 5.10 ± 2.12 | [4] |
| 2g | MCF-7 | 19.60 ± 1.13 | [4] |
| M5 | MDA-MB-231 | 81.92 (µg/mL) | [1] |
| M2 | MDA-MB-231 | 88.27 (µg/mL) | [1] |
Structure-Activity Relationship (SAR) Insights
Based on the available data, several structure-activity relationships can be inferred for this class of compounds:
-
Substitution on the Phenyl Ring: Modifications to the phenyl ring of the phenylacetonitrile moiety significantly influence cytotoxic activity. For instance, the position and nature of substituents on the aniline ring of 2-morpholino-4-anilinoquinolines affect their potency against HepG2 cells.[2]
-
The Morpholine Ring: The morpholine moiety is crucial for the biological activity of many derivatives. Its presence often contributes to improved pharmacokinetic properties.[4]
-
The Acrylonitrile Moiety: In phenylacrylonitrile derivatives, the acrylonitrile group plays a key role in their mechanism of action, which can involve the inhibition of tubulin polymerization.[5][6]
Potential Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the activities of structurally related compounds, several potential mechanisms can be proposed.
Some morpholine derivatives have been suggested to act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[1] Additionally, certain phenylacrylonitrile derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]
Below is a conceptual diagram illustrating a potential mechanism of action for a cytotoxic this compound derivative.
Caption: Potential mechanisms of anticancer activity for this compound derivatives.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Below is a workflow diagram for the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The derivatives of this compound represent a promising class of compounds with potential anticancer activity. The available data, although not from a single comparative study, suggest that structural modifications to the phenyl and morpholine moieties can significantly impact their cytotoxic potency. Further research, including the synthesis and systematic evaluation of a focused library of this compound derivatives, is warranted to establish definitive structure-activity relationships and to elucidate their precise mechanisms of action. Such studies will be crucial for the rational design and development of novel and effective anticancer agents based on this scaffold.
References
- 1. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis and Validation of 2-Morpholino-2-phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 2-Morpholino-2-phenylacetonitrile, a valuable building block in medicinal chemistry. The performance of a one-pot Strecker reaction is detailed and compared with alternative approaches for the synthesis of α-aminonitriles. Comprehensive analytical validation methodologies are also presented to ensure the identity, purity, and quality of the synthesized compound.
Synthesis Methodologies: A Comparative Overview
The synthesis of this compound, an α-aminonitrile, can be achieved through various methods. The classical Strecker synthesis remains a cornerstone approach, offering a straightforward three-component reaction.[1][2][3] Modern variations of this method, along with alternative strategies like oxidative cyanation, provide different advantages in terms of yield, safety, and environmental impact.[4][5]
Method 1: One-Pot Strecker Reaction using a Non-Toxic Cyanide Source
A robust and environmentally conscious approach to synthesizing this compound is through a one-pot Strecker reaction. This method utilizes a stable, non-volatile cyanide source, such as ferricyanide, mitigating the risks associated with using hydrogen cyanide gas or alkali metal cyanides.[6]
Reaction Scheme:
Benzaldehyde, morpholine, and a cyanide source react in a single pot to form the desired α-aminonitrile.
Figure 1: One-pot Strecker synthesis of this compound.
Experimental Protocol:
To a solution of morpholine (2.00 mmol) and benzaldehyde (2.00 mmol) in a suitable solvent, an aqueous solution of potassium hexacyanoferrate(II) (ferricyanide) is added. The reaction mixture is stirred at a controlled temperature until completion. The product is then extracted, purified by column chromatography, and characterized.[6]
Alternative Synthetic Approaches
While the one-pot Strecker reaction is efficient, other methods for the synthesis of α-aminonitriles are actively being explored to offer improvements in yield, enantioselectivity, or to avoid cyanide reagents altogether. These include:
-
Oxidative Cyanation: This method involves the direct C-H cyanation of a precursor molecule, often using a metal catalyst and a cyanide source. For this compound, this could potentially involve the oxidative cyanation of N-benzylmorpholine. These reactions can be mediated by various oxidants, including electrochemical methods or visible light photocatalysis.[5][7]
-
Cyanide-Free Methods: Emerging research focuses on cyanide-free pathways to α-aminonitriles, which significantly enhances the safety profile of the synthesis.[8][9]
Comparative Performance:
| Synthesis Method | Key Advantages | Key Disadvantages | Typical Yield | Reaction Time |
| One-Pot Strecker Reaction | High atom economy, operational simplicity, use of safer cyanide source.[6] | May require chromatographic purification.[6] | High (e.g., 75% reported)[6] | Moderate |
| Oxidative Cyanation | Can utilize readily available starting materials. | Often requires metal catalysts and strong oxidants.[5] | Variable | Variable |
| Photocatalytic Synthesis | Mild reaction conditions, use of light as a renewable energy source.[10] | May require specialized equipment and photosensitizers. | Variable | Variable |
Analytical Validation
Thorough analytical validation is crucial to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the target molecule.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for this compound include multiplets for the phenyl group protons and characteristic signals for the morpholine ring protons and the methine proton.[6]
-
¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments in the molecule. Expected signals include those for the phenyl ring carbons, the morpholine ring carbons, the nitrile carbon, and the α-carbon.[6]
Table of Expected NMR Data:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.64–7.55 (m), 7.51–7.42 (m)[6] | 134.2, 129.9, 129.5, 127.4[6] |
| Methine-H (CH-CN) | 5.40 (d)[6] | 50.8[6] |
| Morpholine-H | 3.92 (m), 2.29 (m)[6] | 67.1, 49.9 |
| Nitrile-C | - | 118.4[6] |
2. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. Electron Spray Ionization (ESI) is a soft ionization technique suitable for this molecule.[6]
-
Expected Molecular Ion: For C₁₂H₁₄N₂O, the expected exact mass is 202.1106 g/mol . The ESI-MS spectrum would show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 203.1.[6]
3. Infrared (IR) Spectroscopy:
IR spectroscopy helps to identify the functional groups present in the molecule.
-
Key Expected Absorptions:
-
C≡N stretch: A sharp absorption band around 2240-2220 cm⁻¹.
-
C-H stretch (aromatic): Above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Below 3000 cm⁻¹.
-
C-O-C stretch (ether): Around 1100 cm⁻¹.
-
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is the standard method for assessing the purity of the synthesized compound and for quantifying any impurities. A reverse-phase HPLC method is typically suitable for a molecule of this polarity.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[11]
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.
Experimental Workflow and Logical Relationships
The overall process from synthesis to validation can be visualized as a sequential workflow.
Figure 2: Workflow for the synthesis and validation of this compound.
This guide provides a framework for the synthesis and rigorous analytical validation of this compound. The presented one-pot Strecker reaction offers an efficient and safer route to this important synthetic intermediate. The detailed analytical protocols are essential for ensuring the quality and reproducibility of the synthesized material for its intended applications in research and drug development.
References
- 1. rsc.org [rsc.org]
- 2. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines [organic-chemistry.org]
- 11. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Analysis of 2-Morpholino-2-phenylacetonitrile and its Analogues via ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for the aforementioned compounds. These alpha-aminonitriles share a common phenylacetonitrile core, with variations in the cyclic amino group. This structural difference is clearly reflected in their respective NMR spectra, particularly in the chemical shifts of the protons and carbons within the heterocyclic ring.
Table 1: ¹H NMR Spectral Data of 2-substituted-2-phenylacetonitriles
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 2-piperidino-2-phenylacetonitrile | CDCl₃ | 7.57-7.50 (m, 2H)7.49-7.39 (m, 3H)Not Reported (s, 1H)Not Reported (m, 4H)Not Reported (m, 6H) | Phenyl HPhenyl Hα-CHPiperidine H (α)Piperidine H (β, γ) |
| 2-(pyrrolidin-1-yl)-2-phenylacetonitrile | CDCl₃ | 7.56-7.49 (m, 2H)7.44-7.31 (m, 3H)5.05 (s, 1H)2.88-2.45 (m, 4H)1.97-1.68 (m, 4H) | Phenyl HPhenyl Hα-CHPyrrolidine H (α)Pyrrolidine H (β) |
| Predicted 2-morpholino-2-phenylacetonitrile | CDCl₃ | ~7.5-7.3 (m, 5H)~4.9 (s, 1H)~3.7 (t, 4H, J ≈ 4.5 Hz)~2.6 (t, 4H, J ≈ 4.5 Hz) | Phenyl Hα-CHMorpholine H (O-CH₂)Morpholine H (N-CH₂) |
Table 2: ¹³C NMR Spectral Data of 2-substituted-2-phenylacetonitriles
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 2-piperidino-2-phenylacetonitrile | CDCl₃ | 134.3128.8127.7116.2Not ReportedNot ReportedNot Reported | Phenyl C (ipso)Phenyl C (ortho, meta, para)Phenyl C (ortho, meta, para)CNα-CPiperidine C (α)Piperidine C (β, γ) |
| 2-(pyrrolidin-1-yl)-2-phenylacetonitrile | CDCl₃ | 134.3128.8127.7116.259.450.323.5 | Phenyl C (ipso)Phenyl C (ortho, meta, para)Phenyl C (ortho, meta, para)CNα-CPyrrolidine C (α)Pyrrolidine C (β) |
| Predicted this compound | CDCl₃ | ~134~129-127~116~67~58~49 | Phenyl C (ipso)Phenyl C (aromatic)CNMorpholine C (O-CH₂)α-CMorpholine C (N-CH₂) |
Note: The predicted values for this compound are estimations based on the analysis of its analogues and known chemical shift ranges for morpholine derivatives.
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.
-
The final solution depth in the NMR tube should be approximately 4-5 cm.[1]
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[2]
-
¹H NMR Spectroscopy:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm), or referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]
-
Important parameters to set include the spectral width, acquisition time, and relaxation delay.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Chemical shifts are reported in ppm relative to TMS (0.00 ppm) or the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate integration and peak identification.
Visualizations
The following diagrams illustrate the structural relationship between this compound and its analogues, and a conceptual workflow for NMR-based structural elucidation.
Caption: Structural relationship of the target compound and its analogues.
Caption: General workflow for NMR-based structural characterization.
References
A Comparative Guide to the Synthesis of 2-Morpholino-2-phenylacetonitrile: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2-Morpholino-2-phenylacetonitrile, a valuable building block in medicinal chemistry. The primary focus is a cost-benefit analysis of the prevalent one-pot, three-component Strecker synthesis, with a discussion of a potential alternative route involving the cyanation of a pre-formed aminal. This guide aims to provide an objective comparison supported by generalized experimental data and methodologies to aid in the selection of the most efficient and economical synthesis strategy.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: One-Pot Strecker Synthesis | Route 2: Two-Step Aminal Cyanation |
| Overall Yield | Good to Excellent (reported 79-98% for similar compounds)[1] | Potentially lower due to an additional step |
| Reaction Time | Short (typically 30 minutes to a few hours)[1] | Longer (two separate reaction and purification steps) |
| Cost of Goods | Lower (fewer reagents, one-pot) | Higher (additional reagents and solvents for the intermediate step) |
| Process Simplicity | High (one-pot reaction) | Moderate (requires isolation of an intermediate) |
| Atom Economy | High | Moderate to High |
| Safety Concerns | Use of toxic cyanide source (e.g., TMSCN, KCN) | Use of toxic cyanide source |
| Environmental Impact | Can be performed in water, "green" catalysts available[1] | Potentially higher due to more steps and solvent usage |
Route 1: One-Pot, Three-Component Strecker Synthesis
The Strecker synthesis is a classic and highly efficient method for the preparation of α-aminonitriles. In the context of this compound, this involves the one-pot reaction of benzaldehyde, morpholine, and a cyanide source. Recent advancements have focused on the use of catalysts to improve yields and reaction times, with some methods employing environmentally benign solvents like water.
Experimental Protocol (Generalized)
This protocol is based on a green chemistry approach utilizing an indium catalyst in water, adapted from literature on similar α-aminonitriles.[1]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Morpholine (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Indium powder (10 mol%)
-
Water (1 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add benzaldehyde (1.0 mmol), morpholine (1.0 mmol), and indium powder (10 mol%) to water (1 mL).
-
Add trimethylsilyl cyanide (1.2 mmol) to the mixture.
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, add diethyl ether to the reaction mixture and filter to remove the catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a mixture of ethyl acetate and petroleum ether as eluent) to obtain pure this compound.
Cost-Benefit Analysis of the Strecker Route
Benefits:
-
High Efficiency: This one-pot reaction typically provides good to excellent yields of the desired product.[1]
-
Time-Saving: The reaction is generally fast, often completing within an hour at room temperature.[1]
-
Cost-Effective: The use of readily available starting materials and a one-pot procedure reduces solvent and energy consumption, leading to lower overall costs.
-
Green Chemistry Potential: The ability to perform the reaction in water with a recyclable catalyst makes this a more environmentally friendly option.[1]
Drawbacks:
-
Toxicity of Cyanide: The use of trimethylsilyl cyanide or other cyanide sources requires stringent safety precautions.
-
Catalyst Cost: While indium is effective, its cost may be a factor for large-scale synthesis, although its low loading and potential for recycling mitigate this.
Route 2: Two-Step Synthesis via Aminal Intermediate
An alternative approach to the one-pot Strecker synthesis is a two-step process. The first step involves the formation of an aminal from the reaction of benzaldehyde and morpholine. The isolated aminal is then reacted with a cyanide source in a separate step to yield the final product.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Aminal Intermediate
-
Combine benzaldehyde and a slight excess of morpholine in a suitable solvent (e.g., toluene).
-
Heat the mixture, possibly with a Dean-Stark apparatus to remove the water formed during the reaction.
-
After the reaction is complete (monitored by TLC), remove the solvent and purify the aminal intermediate.
Step 2: Cyanation of the Aminal
-
Dissolve the purified aminal in an appropriate solvent.
-
Add a cyanide source (e.g., TMSCN) and a Lewis acid catalyst.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Work up the reaction mixture and purify the final product, this compound.
Cost-Benefit Analysis of the Two-Step Route
Benefits:
-
Potentially Cleaner Reaction: Stepwise synthesis can sometimes lead to fewer byproducts and an easier purification of the final product.
Drawbacks:
-
Lower Overall Yield: The additional step of isolating the intermediate will likely result in a lower overall yield compared to the one-pot method.
-
Increased Time and Resources: This route requires more time, solvents, and energy for two separate reactions and purifications.
-
Higher Cost: The increased use of materials and time translates to a higher overall production cost.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow and comparison of the two synthetic routes.
Caption: A flowchart comparing the one-pot Strecker synthesis and a two-step aminal cyanation route.
Conclusion
Based on the available literature for similar compounds, the one-pot, three-component Strecker synthesis appears to be the superior route for the preparation of this compound. Its high efficiency, shorter reaction times, and lower cost, coupled with the potential for green reaction conditions, make it a more attractive option for both laboratory-scale synthesis and potential industrial applications. While the two-step route via an aminal intermediate may offer some advantages in specific cases, it is likely to be less economical and more time-consuming. Further research to identify specific, high-yield experimental conditions for the Strecker synthesis of the target molecule would be beneficial for optimizing its production.
References
Evaluating the Efficacy of 2-Morpholino-2-phenylacetonitrile as a Synthetic Intermediate in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel therapeutics for central nervous system (CNS) disorders is a cornerstone of modern medicinal chemistry. The efficiency of a synthetic route, often dictated by the strategic use of key intermediates, can significantly impact the timeline and cost of drug development. This guide provides a comparative analysis of synthetic pathways to CNS-active morpholine derivatives, with a focus on evaluating the potential efficacy of 2-Morpholino-2-phenylacetonitrile as a versatile synthetic intermediate.
Introduction to this compound
This compound is a stable and reactive α-aminonitrile that serves as a valuable building block in organic synthesis.[1] Its utility is particularly noted in the preparation of pharmaceuticals, including analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[1] The morpholine moiety is a common feature in many CNS-active drugs, contributing to favorable pharmacokinetic properties such as improved blood-brain barrier permeability.
This guide will use the synthesis of (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor, as a case study to compare a potential synthetic route involving this compound with established, alternative methods.
Comparative Analysis of Synthetic Routes to a Key Reboxetine Intermediate
Table 1: Comparison of Synthetic Routes to a Chiral Morpholine Intermediate
| Parameter | Proposed Route with this compound | Established Route from (S)-3-amino-1,2-propanediol |
| Starting Material | This compound | (S)-3-amino-1,2-propanediol |
| Key Transformations | Grignard reaction, reduction, cyclization | Amide formation, reduction, protection, oxidation |
| Number of Steps | ~ 4-5 steps (projected) | 8 linear steps |
| Overall Yield | Potentially moderate to good (projected) | 30% |
| Key Reagents | Grignard reagents, reducing agents (e.g., LiAlH4) | Chloroacetyl chloride, Boc anhydride, TEMPO |
| Chiral Control | Requires chiral resolution or asymmetric synthesis | Starts from a chiral pool material |
Experimental Protocols
Proposed Key Step: Grignard Reaction with this compound
This protocol outlines a plausible method for the addition of a functionalized aryl group to the α-carbon of the nitrile, a key step in forming the backbone of a Reboxetine analog.
Materials:
-
This compound
-
2-Bromo-1-ethoxybenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 2-bromo-1-ethoxybenzene in anhydrous diethyl ether and add a small portion to the magnesium turnings.
-
Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-bromo-1-ethoxybenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of this compound in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone. Further purification can be achieved by column chromatography.
Established Synthesis of (S,S)-Reboxetine: Key Steps
The following protocols are adapted from a documented asymmetric synthesis of (S,S)-Reboxetine.[2]
Step 1: Amide Formation
-
To a solution of (S)-3-amino-1,2-propanediol in a mixture of acetonitrile and methanol, add chloroacetyl chloride at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the corresponding amide.
Step 2: Reduction of the Amide
-
Add the amide from the previous step to a solution of lithium aluminum hydride in THF at 0 °C under a nitrogen atmosphere.
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate to obtain crude (S)-2-(hydroxymethyl)morpholine.
Step 3: N-Protection
-
To a solution of (S)-2-(hydroxymethyl)morpholine in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and triethylamine.
-
Stir the mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to give the N-Boc protected intermediate.
Step 4: Oxidation to the Aldehyde
-
To a solution of the N-Boc protected alcohol in dichloromethane, add TEMPO and potassium bromide in an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C and add sodium hypochlorite solution dropwise.
-
Stir vigorously for 30 minutes at 0 °C.
-
Separate the organic layer, wash with aqueous sodium thiosulfate and brine, dry over sodium sulfate, and concentrate to yield the crude aldehyde.
Visualizing the Synthetic Pathways and Mechanism of Action
To better understand the synthetic workflow and the biological context of the target molecule, the following diagrams are provided.
Caption: Proposed synthetic workflow for a Reboxetine analog.
Caption: Established synthetic workflow for (S,S)-Reboxetine.
Mechanism of Action: Norepinephrine Reuptake Inhibition
Reboxetine functions by selectively inhibiting the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3][4] This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. This mechanism is believed to be responsible for its antidepressant effects.
Caption: Norepinephrine signaling pathway and inhibition by Reboxetine.
Efficacy Evaluation and Conclusion
The established synthesis of (S,S)-Reboxetine, while effective in providing the desired enantiomer, is a lengthy process with a modest overall yield of 30%.[2] The route requires multiple protection and deprotection steps, as well as several changes in oxidation state.
A synthetic strategy employing this compound offers a potentially more convergent approach. The key C-C bond formations could be achieved in fewer steps, potentially leading to a higher overall yield and greater atom economy. The stability of the α-aminonitrile intermediate is also an advantage for storage and handling. However, achieving the desired stereochemistry would be a critical challenge, likely requiring a chiral resolution step or the development of an asymmetric variant of the initial addition reaction.
References
- 1. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 4. psychscenehub.com [psychscenehub.com]
A Comparative Analysis of Catalysts for the Synthesis of 2-Morpholino-2-phenylacetonitrile
Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of α-aminonitriles is a cornerstone of organic chemistry, providing essential intermediates for the creation of amino acids and various nitrogen-containing heterocyclic compounds. Among these, 2-Morpholino-2-phenylacetonitrile stands out as a valuable building block in pharmaceutical development. Its efficient synthesis is typically achieved through the Strecker reaction, a three-component reaction involving an aldehyde (benzaldehyde), an amine (morpholine), and a cyanide source. The choice of catalyst in this reaction is paramount, as it directly influences reaction efficiency, yield, and conditions.
This guide provides a comparative overview of various catalysts employed for the synthesis of this compound and analogous α-aminonitriles. It presents quantitative performance data, detailed experimental protocols, and visualizations of the synthetic workflow and catalyst characteristics to aid researchers in selecting the optimal catalytic system for their needs.
Data Presentation: A Comparative Overview of Catalytic Performance
The efficiency of α-aminonitrile synthesis is highly dependent on the catalytic system used. The following table summarizes the performance of various catalysts in Strecker-type reactions involving benzaldehyde, an amine, and trimethylsilyl cyanide (TMSCN) as the cyanide source. While the amine in some examples is aniline, the data provides a strong comparative basis for catalyst activity applicable to the synthesis of this compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |
| Bi(NO₃)₃·5H₂O | 5 | MeCN | Room Temp. | 1.5 h | 94 | [1] |
| Pr(OTf)₃ | 1 | MeCN | Room Temp. | 2 h | 92 | [1] |
| Bi(OTf)₃ | 5 | MeCN | Room Temp. | 3 h | 92 | [1] |
| Sc(OTf)₃ | 5 | MeCN | Room Temp. | 3 h | 90 | [1] |
| InCl₃ | 5 | MeCN | Room Temp. | 4 h | 85 | [1][2] |
| I₂ | 10 | MeCN | Room Temp. | 6 h | 88 | [1] |
| Sulfated Polyborate | - | Solvent-free | Room Temp. | 10 min | 98 | [3] |
| DHAA-Fe₃O₄ | - | H₂O | Room Temp. | 45 min | 95 | [3] |
| B-MCM-41 | - | CH₂Cl₂ | Room Temp. | 12 min | 98 | [2] |
Note: Yields reported for the synthesis of 2-anilino-2-phenylacetonitrile, a close analog of the target compound, under the specified conditions.
Experimental Protocols
A generalized, efficient protocol for the synthesis of α-aminonitriles using a Lewis acid catalyst is detailed below. This procedure can be adapted for the specific synthesis of this compound.
Protocol: Bismuth(III) Nitrate Catalyzed Synthesis of this compound
This one-pot method is recognized for its simple work-up procedure and the use of an inexpensive and non-toxic catalyst.[1]
Materials:
-
Benzaldehyde (1 mmol)
-
Morpholine (1 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (5 mol%)
-
Acetonitrile (MeCN) (5 mL)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a solution of benzaldehyde (1 mmol) in acetonitrile (5 mL), add morpholine (1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the catalyst, Bi(NO₃)₃·5H₂O (5 mol%), to the mixture and continue stirring.
-
Introduce trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the reaction mixture.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane-ethyl acetate) to yield pure this compound.
Visualizations: Workflow and Catalyst Comparison
Visual diagrams help clarify the experimental process and the relationships between different catalytic approaches.
Caption: General experimental workflow for the catalytic synthesis of this compound.
Caption: Logical relationships between catalyst types and key performance indicators in Strecker reactions.
References
Confirming the Structure of 2-Morpholino-2-phenylacetonitrile with Mass Spectrometry: A Comparative Guide
Introduction: 2-Morpholino-2-phenylacetonitrile is a substituted phenylacetonitrile derivative with potential applications in pharmaceutical and chemical research. Accurate structural confirmation is a critical step in the synthesis and characterization of this and similar molecules. Mass spectrometry (MS) is a powerful analytical technique that provides vital information about a molecule's mass and structure through ionization and fragmentation.[1] This guide compares and details the use of mass spectrometry-based techniques for the structural elucidation of this compound, providing researchers with expected fragmentation data and standardized protocols. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required for unambiguous, complete structural assignment, MS offers high sensitivity and crucial structural insights.[2][3]
Mass Spectrometry Analysis Workflow
A typical workflow for the structural confirmation of a small molecule like this compound using mass spectrometry involves several key stages, from sample preparation to final data interpretation. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's properties, such as volatility and thermal stability.[4]
References
Safety Operating Guide
Proper Disposal of 2-Morpholino-2-phenylacetonitrile: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Morpholino-2-phenylacetonitrile was located. The following guidance is based on the hazardous properties of its primary structural components, morpholine and phenylacetonitrile, and should be implemented in strict accordance with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The proper handling and disposal of this compound are critical to ensuring personnel safety and environmental protection. This compound should be treated as hazardous waste due to the significant risks associated with its constituent functional groups.
Hazard Profile and Quantitative Data
Based on the data for morpholine and phenylacetonitrile, this compound should be presumed to be toxic, corrosive, and a hazard to the environment. Key data from related compounds are summarized below:
| Hazard Category | Phenylacetonitrile Data | Morpholine Data | Inferred Hazard for this compound |
| Acute Toxicity (Oral) | Toxic if swallowed (H301)[1][2] | Harmful if swallowed (LD50: 1050–1900 mg/kg bw, rat)[3] | Presumed Toxic if Swallowed |
| Acute Toxicity (Dermal) | Toxic in contact with skin (H311)[1][2] | Toxic in contact with skin[4] | Presumed Toxic in Contact with Skin |
| Acute Toxicity (Inhalation) | Fatal if inhaled (H330)[1][2] | Toxic if inhaled[4] | Presumed Fatal or Toxic if Inhaled |
| Skin Corrosion/Irritation | Skin irritant[1] | Causes severe skin burns (Category 1B)[3][5] | Presumed Corrosive; Causes Severe Skin Burns |
| Eye Damage/Irritation | Eye irritant[6] | Causes serious eye damage (Category 1)[5] | Presumed to Cause Serious Eye Damage |
| Flammability | Combustible Liquid[6] | Flammable Liquid (Hazard Class 3)[7] | Presumed Flammable/Combustible |
| Environmental Hazards | Hazard to waters (WGK Class 2)[1] | Discharge into the environment must be avoided[8] | Presumed Hazardous to the Aquatic Environment |
Experimental Protocols: Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuation and Ventilation: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood, to disperse vapors.[5][9]
-
Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Chemical safety goggles and a face shield.
-
A chemical-resistant apron or lab coat.
-
A NIOSH-approved respirator if ventilation is inadequate.
-
-
Containment and Absorption:
-
Collection and Labeling:
-
Carefully collect the absorbed material and any contaminated debris into a designated, chemically compatible, and sealable hazardous waste container.
-
Label the container clearly as "Hazardous Waste" and include the full chemical name ("this compound Spill Debris"), the date, and associated hazard symbols (e.g., Toxic, Corrosive).
-
-
Decontamination:
-
Thoroughly decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.
-
Wash hands and any exposed skin thoroughly after the cleanup.
-
Step-by-Step Disposal Procedure
All waste containing this compound must be disposed of as hazardous waste. Do not discharge to sewers or drains.[4][9]
-
Waste Segregation:
-
Liquid Waste: Collect all unused solutions and liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: Collect all contaminated lab materials—including gloves, pipette tips, absorbent pads, and empty chemical containers—in a separate, designated solid hazardous waste container.
-
-
Container Management:
-
Labeling:
-
Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name, and a clear description of the contents.
-
-
Final Disposal:
-
Arrange for waste pickup and disposal through your institution's licensed hazardous waste management service.
-
Provide the service with all available safety information, including the SDS for morpholine and phenylacetonitrile, to ensure proper handling and treatment, which may include controlled incineration.[1][8]
-
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.ie [fishersci.ie]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. PHENYLACETONITRILE, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Morpholine (HSG 92, 1995) [inchem.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nj.gov [nj.gov]
Essential Safety and Operational Guide for Handling 2-Morpholino-2-phenylacetonitrile
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Morpholino-2-phenylacetonitrile. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental impact. The following procedures are based on safety data for structurally similar compounds and represent best practices for handling chemicals with this hazard profile.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. A face shield offers additional protection.[1] |
| Skin Protection | Disposable Nitrile Gloves | Chemical-resistant gloves are required. Inspect gloves before use and change them frequently, especially if contaminated.[2][1][3] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is necessary to prevent skin exposure and contamination of personal clothing.[2] | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants outside of the laboratory. | |
| Respiratory Protection | N95 Respirator or Higher | Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3] If aerosols or dust may be generated, a properly fit-tested N95 respirator or higher level of respiratory protection is mandatory. |
Experimental Protocol: Safe Handling of this compound
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[3]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible. A spill kit appropriate for chemical spills should also be available.
2. Donning PPE:
-
Follow a strict donning sequence: first shoe covers, then the lab coat or gown, followed by the respirator and eye protection, and finally, gloves. Pull the glove cuffs over the sleeves of the gown.
3. Handling the Compound:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Weighing and Transferring: Conduct these operations in a fume hood to minimize inhalation exposure.
-
After Handling: Wash hands and face thoroughly after handling the material. Do not eat, drink, or smoke in the work area.[2]
4. Doffing PPE:
-
Remove PPE in a designated area to avoid cross-contamination.
-
The removal sequence is critical: remove outer gloves first, followed by the gown and inner gloves (peeling them off together), then shoe covers, eye protection, and finally the respirator.
-
Immediately wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This compound should be treated as hazardous chemical waste.[4]
-
Waste Collection:
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.[2][4]
-
Disposal Procedure: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Observe all federal, state, and local environmental regulations.[5]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
